20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;[(3R,8S,9S,10R,13S,14S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15+,16-,17?,18-,19-,20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKPXOMJAHGBHE-KRTOWHFASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747635 | |
| Record name | Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131320-06-4 | |
| Record name | Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt. The synthesis is presented as a two-step process involving the stereoselective reduction of the 20-keto group of pregnenolone, followed by the sulfation of the 3β-hydroxyl group. This document details the experimental protocols, relevant biological context, and data presentation in a format amenable to laboratory use.
Introduction
20α-Dihydro Pregnenolone (also known as (3β,20S)-Pregn-5-ene-3,20-diol) is a reduced metabolite of pregnenolone. Its sulfated form, 20α-Dihydro Pregnenolone 3-Sulfate, is a neurosteroid that may play a role in modulating neuronal activity. The synthesis of this compound is of interest to researchers studying neurosteroid biology and developing novel therapeutics targeting the central nervous system. This guide outlines a robust chemical synthesis route for obtaining the sodium salt of this sulfated steroid.
Synthetic Pathway Overview
The synthesis of 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt from the starting material, pregnenolone, can be envisioned as a two-step process. The first step is the stereoselective reduction of the 20-keto group to a 20α-hydroxyl group. The second step involves the sulfation of the 3β-hydroxyl group.
Experimental Protocols
Step 1: Stereoselective Reduction of Pregnenolone
The key challenge in this step is to achieve high stereoselectivity for the 20α-alcohol over the 20β-epimer. A Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, has been shown to favor the formation of the (20S)-alcohol (20α) from 20-ketosteroids[1][2].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| Pregnenolone | 316.48 |
| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | 372.58 |
| Sodium borohydride (NaBH₄) | 37.83 |
| Methanol (MeOH) | 32.04 |
| Dichloromethane (DCM) | 84.93 |
| Saturated aqueous ammonium chloride (NH₄Cl) | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |
Procedure:
-
Pregnenolone (1 equivalent) is dissolved in a mixture of methanol and dichloromethane (e.g., 4:1 v/v).
-
The solution is cooled to 0°C in an ice bath.
-
Cerium(III) chloride heptahydrate (1.1 equivalents) is added to the solution and stirred until dissolved.
-
Sodium borohydride (1.5 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
The reaction mixture is stirred at 0°C for 1-2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with dichloromethane (3 x volume of aqueous phase).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 20α-Dihydro Pregnenolone.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: While specific yields for this reaction on pregnenolone are not widely reported, similar reductions on other 20-ketosteroids suggest that yields in the range of 70-85% can be expected, with a diastereomeric ratio favoring the 20α-isomer.
Step 2: Sulfation of 20α-Dihydro Pregnenolone
The sulfation of the 3β-hydroxyl group can be achieved using a sulfur trioxide-pyridine complex. This method is effective for sulfating steroid alcohols. The subsequent purification can be efficiently performed using solid-phase extraction (SPE).
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 20α-Dihydro Pregnenolone | 318.50 |
| Sulfur trioxide-pyridine complex (SO₃·py) | 159.16 |
| Anhydrous pyridine | 79.10 |
| Methanol (MeOH) | 32.04 |
| Sodium bicarbonate (NaHCO₃) | 84.01 |
| Solid-Phase Extraction (SPE) Cartridges (e.g., C18) | - |
Procedure:
-
20α-Dihydro Pregnenolone (1 equivalent) is dissolved in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C.
-
Sulfur trioxide-pyridine complex (3-5 equivalents) is added portion-wise, and the reaction is stirred at room temperature overnight.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a mixture of methanol and water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting sodium salt is purified by solid-phase extraction. The SPE cartridge is first conditioned with methanol and then with water. The sample is loaded, and the cartridge is washed with water to remove excess salts. The product is then eluted with methanol.
-
The methanol eluate is concentrated under reduced pressure to yield 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt.
Expected Yield: Based on general procedures for steroid sulfation, yields for this step are typically high, often exceeding 90%.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Step | Starting Material | Product | Molar Mass ( g/mol ) |
| 20α-Dihydro Pregnenolone | 1 | Pregnenolone | (3β,20S)-Pregn-5-ene-3,20-diol | 318.50 |
| 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt | 2 | 20α-Dihydro Pregnenolone | C₂₁H₃₃NaO₅S | 420.54 |
Table 2: Analytical Characterization Data (Predicted)
| Compound | Technique | Expected Observations |
| 20α-Dihydro Pregnenolone | ¹H NMR (CDCl₃) | Appearance of a new signal for the C20-H proton (around 3.7-3.9 ppm), shift of the C21 methyl protons. |
| ¹³C NMR (CDCl₃) | Shift of the C20 carbonyl carbon (around 209 ppm) to a carbinol carbon signal (around 70-75 ppm). | |
| Mass Spec (ESI+) | [M+Na]⁺ at m/z 341.5 | |
| 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt | ¹H NMR (CD₃OD) | Downfield shift of the C3-H proton signal due to the sulfate group. |
| ¹³C NMR (CD₃OD) | Downfield shift of the C3 carbon signal. | |
| Mass Spec (ESI-) | [M-Na]⁻ at m/z 397.2 |
Experimental and Logical Workflows
Biological Context and Signaling Pathways
While the specific signaling pathways of 20α-Dihydro Pregnenolone 3-Sulfate are not as extensively characterized as those of its precursor, pregnenolone sulfate, it is hypothesized to act as a neurosteroid. Pregnenolone sulfate is known to be a modulator of several key neurotransmitter receptors.
It is plausible that 20α-Dihydro Pregnenolone 3-Sulfate exhibits similar, albeit potentially distinct, modulatory effects on these and other neuronal receptors. Further research is required to elucidate its specific biological functions and signaling cascades.
Conclusion
This technical guide provides a detailed, plausible route for the synthesis of 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt. The described two-step synthesis, involving a stereoselective reduction followed by sulfation, is based on established methodologies in steroid chemistry. The provided protocols and data will be a valuable resource for researchers and drug development professionals working in the field of neurosteroids. It is recommended that each step be optimized and characterized thoroughly in a laboratory setting.
References
An In-depth Technical Guide on (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium and the Closely Related Neurosteroid Pregnenolone Sulfate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound of interest, (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium, is a diol derivative of pregnenolone sulfate. Scientific literature and commercial availability predominantly feature the related compound, Pregnenolone Sulfate (PregS), which possesses a ketone at the C-20 position instead of a hydroxyl group. This guide will focus primarily on the extensively studied Pregnenolone Sulfate, with available information on the diol derivative also included. It is plausible that the diol is a metabolite of the more common Pregnenolone Sulfate.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of Pregnenolone Sulfate and related compounds is presented below. Due to the limited availability of experimental data for the specific diol, some properties are based on computational models.
| Property | (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium | Pregnenolone Sulfate Sodium Salt |
| Synonyms | (3β,20S)-20-hydroxypregnenolone 3-sulfate sodium salt | 3β-Hydroxy-5-pregnen-20-one 3-sulfate sodium salt, 5-Pregnen-3β-ol-20-one sulfate sodium salt |
| Molecular Formula | C₂₁H₃₃NaO₅S | C₂₁H₃₁NaO₅S[1] |
| Molecular Weight | 424.54 g/mol (calculated) | 418.52 g/mol [2] |
| CAS Number | Not readily available | 1852-38-6 (for unlabeled)[3] |
| Appearance | Not readily available | Powder[4] |
| Melting Point | Not readily available | 192 °C[4] |
| Solubility | Not readily available | Information not readily available |
| InChI Key | Not readily available | ABFNHVDDMHKJKK-WRHGONFGSA-N[4] |
Biological Activity and Signaling Pathways
Pregnenolone Sulfate is a potent neurosteroid that modulates a variety of targets in the central nervous system. Its biological activities are complex and receptor-dependent.
Modulation of Ion Channels
2.1.1. Transient Receptor Potential Melastatin-3 (TRPM3) Channels: Pregnenolone Sulfate is an activator of TRPM3 channels, which are calcium-permeable non-selective cation channels.[5][6] This activation is of physiological significance as TRPM3 channels are involved in processes such as insulin secretion and vascular contraction.[7][8] The activity of PregS on TRPM3 is complex and can be modulated by other steroids, such as progesterone, which acts as an inhibitor.[3]
2.1.2. GABA-A Receptors: Pregnenolone Sulfate is an allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It generally acts as a negative allosteric modulator, inhibiting GABA-induced chloride currents. This inhibitory effect has been demonstrated to have an IC50 of approximately 0.25 µmol/L.[9]
2.1.3. NMDA Receptors: Pregnenolone Sulfate can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory. This potentiation is dependent on the subunit composition of the NMDA receptor.
Sigma-1 Receptor Agonism
Pregnenolone Sulfate is an agonist of the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels and neuronal signaling.[10] This interaction is thought to contribute to the neuroprotective and cognitive-enhancing effects of Pregnenolone Sulfate.[11][12]
Signaling Pathway Overview
The following diagram illustrates the known signaling interactions of Pregnenolone Sulfate.
Signaling interactions of Pregnenolone Sulfate.
Metabolism
Pregnenolone Sulfate can be metabolized to other steroids. Notably, it can be converted to pregnenediol 3-sulfate, the diol form mentioned in the initial query.[2][4] This suggests that the diol may be a downstream metabolite of the more abundant pregnenolone sulfate. The metabolic pathway can also lead to the formation of other neuroactive steroids like dehydroepiandrosterone sulfate (DHEAS).
The following diagram outlines a simplified metabolic pathway.
Simplified metabolic pathway of Pregnenolone Sulfate.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are outlines of common methodologies used to study the effects of Pregnenolone Sulfate.
Electrophysiology (Patch-Clamp)
Objective: To measure the effect of Pregnenolone Sulfate on ion channel activity in individual cells.
General Protocol:
-
Cell Culture: HEK293 cells heterologously expressing the ion channel of interest (e.g., TRPM3 or specific GABA-A receptor subunits) are commonly used.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording: Whole-cell patch-clamp configuration is established. The cell membrane potential is held at a specific voltage (e.g., -60 mV).
-
Drug Application: A baseline current is recorded, after which Pregnenolone Sulfate is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: Changes in current are recorded and analyzed to determine the effect of the compound (e.g., activation, inhibition, modulation) and to calculate parameters like IC50 or EC50.
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to Pregnenolone Sulfate, particularly for studying its effects on calcium-permeable channels like TRPM3.
General Protocol:
-
Cell Culture and Loading: Cells expressing the target channel are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging Setup: The coverslip is mounted on a microscope equipped with a fluorescence imaging system.
-
Baseline Measurement: A baseline fluorescence is recorded before the application of any compounds.
-
Compound Application: Pregnenolone Sulfate is added to the extracellular solution.
-
Data Acquisition and Analysis: Changes in fluorescence intensity, which correlate with changes in intracellular calcium, are recorded over time.
Radioligand Binding Assay
Objective: To determine the binding affinity of Pregnenolone Sulfate to a specific receptor, such as the sigma-1 receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the receptor (e.g., [³H]-(+)-pentazocine for the sigma-1 receptor) in the presence of varying concentrations of unlabeled Pregnenolone Sulfate.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve and calculate the inhibition constant (Ki) of Pregnenolone Sulfate.
The following diagram illustrates a general workflow for studying the effects of a compound on ion channels.
General experimental workflow for ion channel pharmacology.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the biological activity of Pregnenolone Sulfate.
| Target | Assay Type | Species/Cell Line | Key Parameter | Value | Reference |
| TRPM3 Channel | Electrophysiology | HEK293 | Activation | - | [3] |
| GABA-A Receptor | Electrophysiology | - | IC50 | 0.25 µmol/L | [9] |
| Sigma-1 Receptor | Not Specified | - | Agonist | - | [10] |
| NMDA Receptor | Electrophysiology | - | Potentiation | - | [13] |
Note: The available quantitative data is limited and further research is required to establish a more comprehensive profile.
Conclusion
While the specific compound (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium is not extensively characterized in the current scientific literature, the closely related neurosteroid Pregnenolone Sulfate is a well-studied molecule with significant and complex effects on the central nervous system. It acts as a modulator of several key ion channels and is an agonist at the sigma-1 receptor. The diol form is likely a metabolite of Pregnenolone Sulfate. This guide provides a foundational understanding of the properties, biological activities, and experimental investigation of these important neurosteroids for researchers and drug development professionals. Further investigation into the specific roles and properties of the diol metabolite is warranted.
References
- 1. academic.oup.com [academic.oup.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Pregnenolone sulphate-independent inhibition of TRPM3 channels by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Pregnenolone sulfate acts through a G-protein-coupled sigma1-like receptor to enhance short term facilitation in adult hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Steroid pregnenolone sulfate enhances NMDA-receptor-independent long-term potentiation at hippocampal CA1 synapses: role for L-type calcium channels and sigma-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
20α-Dihydropregnenolone Sulfate: A Technical Whitepaper on its Biological Function
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively details the biological functions of the neurosteroid pregnenolone sulfate. However, specific research on its metabolite, 20α-Dihydropregnenolone sulfate, is limited. This guide provides a comprehensive overview of the known functions of the parent compound, pregnenolone sulfate, as a proxy to infer the potential biological roles of 20α-Dihydropregnenolone sulfate. Further research is required to fully elucidate the specific activities of this sulfated metabolite.
Introduction
Neurosteroids are a class of steroids synthesized within the central nervous system (CNS) that can rapidly modulate neuronal excitability. Pregnenolone sulfate (PS) is one of the most abundant neurosteroids and is known to have a range of effects, including cognitive enhancement and neuroprotection.[1] 20α-Dihydropregnenolone sulfate is a metabolite of pregnenolone, formed by the action of the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD).[2][3] While the direct biological functions of 20α-Dihydropregnenolone sulfate are not well-characterized, understanding the synthesis, metabolism, and actions of its precursor, pregnenolone sulfate, provides a critical framework for postulating its potential roles.
Synthesis and Metabolism
The synthesis of sulfated neurosteroids is a multi-step process primarily occurring in the brain, adrenal glands, and gonads.
Synthesis Pathway of Pregnenolone Sulfate and its Potential Conversion to 20α-Dihydropregnenolone Sulfate:
Caption: Biosynthetic pathway of pregnenolone sulfate and the putative formation of 20α-Dihydropregnenolone sulfate.
Pregnenolone is synthesized from cholesterol by the enzyme P450 side-chain cleavage (P450scc).[4] Subsequently, pregnenolone can be sulfated by sulfotransferase enzymes, primarily SULT2A1 and SULT2B1, to form pregnenolone sulfate (PS).[4] The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) is known to reduce the 20-keto group of C21 steroids.[2] Therefore, 20α-Dihydropregnenolone sulfate could potentially be formed through two primary routes: the sulfation of 20α-Dihydropregnenolone (which is formed from pregnenolone by 20α-HSD) or the direct reduction of pregnenolone sulfate by 20α-HSD. The latter pathway is speculative and requires experimental validation.
Biological Functions of Pregnenolone Sulfate (as a proxy for 20α-Dihydropregnenolone Sulfate)
Given the structural similarity, it is plausible that 20α-Dihydropregnenolone sulfate shares some biological activities with pregnenolone sulfate. The primary targets of pregnenolone sulfate are ligand-gated ion channels, particularly GABA-A and NMDA receptors.[1]
Modulation of GABA-A Receptors
Pregnenolone sulfate is a well-established negative allosteric modulator of GABA-A receptors.[1] Unlike potentiating neurosteroids such as allopregnanolone, PS inhibits GABA-A receptor function. This inhibition is non-competitive and is thought to occur by stabilizing a desensitized or a distinct nonconducting state of the receptor.[5]
Signaling Pathway of Pregnenolone Sulfate at the GABA-A Receptor:
References
- 1. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Neurosteroids: biosynthesis, metabolism and function of pregnenolone and dehydroepiandrosterone in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Role of 20α-Dihydroxyprogesterone Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20α-hydroxyprogesterone (20α-OHP), a principal metabolite of progesterone, plays a significant role in various physiological processes, particularly in the regulation of pregnancy and as a pheromonal signal in certain species. Its sulfated conjugate, 20α-dihydroxyprogesterone sulfate (20α-DHP sulfate), remains a less-characterized endogenous steroid. This technical guide synthesizes the current understanding of 20α-DHP sulfate, including its probable biosynthesis, metabolism, and potential physiological roles. Drawing parallels from the known functions of its precursor and other sulfated steroids, this document provides a framework for future research and drug development. Detailed experimental protocols for the analysis of related compounds and diagrams of inferred signaling pathways are presented to facilitate further investigation into this molecule.
Introduction
Steroid hormones and their metabolites are crucial signaling molecules that regulate a vast array of physiological functions. While the roles of major steroid hormones like progesterone are well-established, the biological significance of their metabolic products is an expanding area of research. Progesterone is extensively metabolized, and one of its key metabolites is 20α-hydroxyprogesterone (20α-OHP). This conversion is catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD)[1][2].
Sulfation is a common modification of steroids, often altering their biological activity, solubility, and clearance rate. While information on 20α-DHP sulfate is limited, the presence of other sulfated progesterone metabolites suggests its potential for endogenous formation and function. This guide aims to provide a comprehensive overview of the current, albeit inferred, knowledge of 20α-DHP sulfate.
Biosynthesis and Metabolism
The formation of 20α-DHP sulfate is a two-step process involving the reduction of progesterone followed by sulfation.
Step 1: Formation of 20α-Hydroxyprogesterone (20α-OHP)
Progesterone is converted to 20α-OHP by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), a member of the aldo-keto reductase superfamily[1][3]. This enzyme is expressed in various tissues, including the ovary, adrenal gland, and placenta[4]. The reaction involves the reduction of the C20 keto group of progesterone.
Step 2: Sulfation of 20α-OHP
The sulfation of 20α-OHP to form 20α-DHP sulfate is catalyzed by sulfotransferase enzymes (SULTs). These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the steroid. While the specific SULT responsible for 20α-OHP sulfation has not been definitively identified, SULT2A1 is a strong candidate due to its known role in sulfating a wide range of hydroxysteroids, including dehydroepiandrosterone (DHEA) and testosterone[4][5][6][7].
Quantitative Data
| Compound | Species | Tissue/Fluid | Concentration Range | Reference |
| 17α,20α-dihydroxy-4-pregnen-3-one | Dab (Limanda limanda) | Plasma | High concentrations detected | [8] |
| 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-P) | Goldfish (Carassius auratus) | Holding Water (ovulating female) | High levels released | [9] |
| 17α-Hydroxyprogesterone (17-OHP) | Human (Adult Female, Luteal Phase) | Serum | 100-500 ng/dL | |
| 17-Hydroxyprogesterone (17-OHP) | Human (Adult Male) | Serum | 20-100 ng/dL | |
| Progesterone | Human (Adult Female, Luteal Phase) | Serum | 5-20 ng/mL | [10] |
Potential Physiological Roles
The endogenous role of 20α-DHP sulfate is likely multifaceted, drawing from the functions of its precursor and the general properties of sulfated steroids.
Neuromodulation
Like other neurosteroids, 20α-DHP sulfate may modulate neuronal activity. Its precursor, 20α-OHP, can interact with neurotransmitter receptors such as the GABA-A receptor[3]. Sulfation can alter the affinity and efficacy of steroids at these receptors.
Pheromonal Communication
In fish, 20α-OHP and its metabolites act as potent pheromones, influencing the reproductive behavior of conspecifics[9][11][12][13][14]. It is plausible that the sulfated form, 20α-DHP sulfate, could also be released into the aquatic environment and function as a water-soluble signaling molecule. The presence of other sulfated and glucuronidated steroid pheromones in fish supports this hypothesis[9].
Regulation of Progesterone Activity
Sulfation of 20α-OHP could serve as a mechanism to inactivate or clear this progesterone metabolite. In tissues where 20α-HSD is active, the subsequent sulfation would prevent the accumulation of 20α-OHP, thereby indirectly regulating the local progesterone concentration and its effects[1].
Experimental Protocols
Quantification of 20α-DHP Sulfate by LC-MS/MS (Adapted Protocol)
This protocol is adapted from established methods for the analysis of sulfated steroids and would require validation for 20α-DHP sulfate[3][8][10][12][14][15][16][17][18].
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the biological sample (e.g., plasma, tissue homogenate).
-
Wash the cartridge with a low-percentage methanol solution to remove polar interferences.
-
Elute the sulfated steroids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) suitable for steroid separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium acetate) to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for sulfated steroids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for 20α-DHP sulfate would need to be determined using a synthesized standard.
-
20α-Hydroxysteroid Dehydrogenase (20α-HSD) Activity Assay (Adapted Protocol)
This spectrophotometric assay measures the activity of 20α-HSD by monitoring the change in absorbance of NADPH[2][19][20][21][22].
1. Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.
-
Substrate: Progesterone dissolved in a suitable organic solvent (e.g., ethanol or DMSO) and then diluted in assay buffer.
-
Cofactor: NADPH solution in assay buffer.
-
Enzyme Source: Tissue homogenate or purified enzyme preparation.
2. Procedure:
-
In a cuvette, combine the assay buffer, NADPH solution, and the enzyme source.
-
Initiate the reaction by adding the progesterone substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of decrease in absorbance is proportional to the 20α-HSD activity.
Signaling Pathways and Experimental Workflows (Inferred)
Given the limited direct evidence, the following diagrams represent inferred pathways and workflows based on the known biochemistry of related compounds.
Inferred Biosynthetic Pathway of 20α-DHP Sulfate
Caption: Probable two-step enzymatic synthesis of 20α-DHP sulfate from progesterone.
Potential Signaling Mechanism via GABA-A Receptor Modulation
Caption: Inferred signaling of 20α-DHP sulfate at the GABA-A receptor.
Experimental Workflow for Identification and Quantification
Caption: A typical experimental workflow for the analysis of 20α-DHP sulfate.
Conclusion and Future Directions
The endogenous role of 20α-DHP sulfate is a nascent field of study with the potential to uncover novel physiological regulatory mechanisms. While direct evidence is currently limited, the established biochemistry of its precursor, 20α-OHP, and the principles of steroid sulfation provide a strong foundation for future research. The development of specific analytical methods and the synthesis of a 20α-DHP sulfate standard are critical next steps to enable accurate quantification and functional characterization. Further investigation into the tissue distribution of the enzymes involved in its synthesis and its potential interactions with cellular receptors will be crucial to fully elucidate the endogenous role of this intriguing steroid metabolite. The exploration of its function in non-mammalian species, particularly as a pheromone, may also provide valuable insights into its evolutionary significance and broader biological activities.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Dehydroepiandrosterone sulfotransferase is a target for transcriptional induction by the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates [frontiersin.org]
- 7. uniprot.org [uniprot.org]
- 8. unitedchem.com [unitedchem.com]
- 9. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]
- 11. Synthesis of steroid bisglucuronide and sulfate glucuronide reference materials: Unearthing neglected treasures of steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Metabolism of anabolic androgenic steroids: evaluation of sulfate conjugated metabolites to improve detection capabilities | World Anti Doping Agency [wada-ama.org]
- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry Based Determination of Unconjugated, Sulfated and Glucuronidated Steroid Hormones and Their Metabolites in Biological Fluids [jlupub.ub.uni-giessen.de]
- 19. Hydroxysteroid Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 20. jme.bioscientifica.com [jme.bioscientifica.com]
- 21. med.upenn.edu [med.upenn.edu]
- 22. Hydroxysteroid Dehydrogenase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
An In-depth Technical Guide on 20α-Hydroxysteroid Dehydrogenase and Pregnenolone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
20α-hydroxysteroid dehydrogenase (20α-HSD), particularly the human isoform AKR1C1, is a critical enzyme in steroid hormone metabolism. While extensively studied for its role in the inactivation of progesterone to 20α-hydroxyprogesterone, its activity on the precursor steroid, pregnenolone, is less characterized but of significant physiological interest. This technical guide provides a comprehensive overview of the core aspects of 20α-HSD-mediated pregnenolone metabolism, including the enzymatic reaction, quantitative kinetic data, detailed experimental protocols for its study, and the known regulatory pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating neurosteroid biology, reproductive health, and endocrine-related disorders.
Introduction to 20α-Hydroxysteroid Dehydrogenase (AKR1C1)
20α-Hydroxysteroid dehydrogenase is a member of the aldo-keto reductase (AKR) superfamily, a group of NAD(P)H-dependent oxidoreductases. In humans, the AKR1C subfamily consists of four isoforms (AKR1C1-AKR1C4) that exhibit broad and overlapping substrate specificities for various steroids, prostaglandins, and other carbonyl compounds. AKR1C1 is the primary enzyme responsible for 20α-HSD activity, catalyzing the reduction of a keto group at the C20 position of steroid molecules.
This enzyme is expressed in a variety of tissues, including the adrenal glands, brain, uterus, and prostate. Its role is best understood in the context of female reproductive physiology, where it metabolizes progesterone into its inactive form, 20α-hydroxyprogesterone. This process is crucial for the initiation of parturition, as it contributes to the decline in progesterone's effects on the uterus.[1][2] Beyond its function in the female reproductive tract, AKR1C1 is also involved in the metabolism of neurosteroids in the brain, influencing neuronal function.
Pregnenolone Metabolism by 20α-Hydroxysteroid Dehydrogenase
Pregnenolone is a foundational steroid hormone, synthesized from cholesterol, and serves as the precursor for all other major classes of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. The metabolism of pregnenolone is a critical control point in steroidogenesis.
20α-HSD has been shown to metabolize pregnenolone. The primary reaction involves the reduction of the C20-keto group of pregnenolone, resulting in the formation of pregn-5-ene-3β,20α-diol.[3][4] This conversion represents a branch point in the steroidogenic pathway, diverting pregnenolone away from the production of progesterone and other downstream steroids. The physiological significance of this metabolic route is an active area of research, with potential implications for neurosteroid signaling and the regulation of steroid hormone balance in various tissues.
Enzymatic Reaction
The reaction catalyzed by 20α-HSD is a stereospecific reduction requiring a hydride donor, typically NADPH.
Pregnenolone + NADPH + H⁺ ⇌ Pregn-5-ene-3β,20α-diol + NADP⁺
Quantitative Data
Precise kinetic parameters for the metabolism of pregnenolone by human 20α-HSD (AKR1C1) are not extensively reported in the literature. However, data from related substrates and homologous enzymes provide valuable insights into the enzyme's activity. The following table summarizes representative kinetic data for porcine AKR1C1 with progesterone, which is structurally similar to pregnenolone.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Species | Reference |
| Progesterone | AKR1C1 | 0.5 - 11 | Not Reported | Porcine | [3] |
Note: The Km value is presented as a range, reflecting the variability in experimental conditions and assays used in the cited literature.
Experimental Protocols
Expression and Purification of Recombinant Human 20α-HSD (AKR1C1)
This protocol describes the expression of His-tagged human AKR1C1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the human AKR1C1 gene with an N-terminal His-tag
-
Luria-Bertani (LB) broth and agar plates
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity resin
-
Dialysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Transformation: Transform the pET-AKR1C1 plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture and Induction: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18-25°C for 16-20 hours with shaking.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Equilibrate the Ni-NTA resin with Lysis Buffer. Load the clarified lysate onto the column. Wash the column with 10 column volumes of Wash Buffer. Elute the bound protein with Elution Buffer.
-
Dialysis and Storage: Pool the elution fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C. Determine the protein concentration using a Bradford assay. Aliquot the purified enzyme and store at -80°C.
Enzymatic Assay for 20α-HSD Activity with Pregnenolone
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of pregnenolone.
Materials:
-
Purified recombinant human 20α-HSD (AKR1C1)
-
Assay Buffer (100 mM potassium phosphate buffer, pH 7.0)
-
NADPH solution (in Assay Buffer)
-
Pregnenolone solution (dissolved in a minimal amount of ethanol or DMSO and diluted in Assay Buffer)
-
UV/Vis spectrophotometer with temperature control
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, NADPH (final concentration of 100-200 µM), and purified 20α-HSD enzyme. The final volume should be 1 mL.
-
Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding pregnenolone to the cuvette. The final concentration of pregnenolone can be varied to determine kinetic parameters.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) at 37°C.
-
Data Analysis: Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Kinetic Parameter Determination: To determine the Km and Vmax for pregnenolone, perform the assay with varying concentrations of pregnenolone while keeping the NADPH concentration constant and saturating. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Signaling Pathways and Regulation
The regulation of 20α-HSD (AKR1C1) is complex and occurs primarily at the level of gene expression. Several signaling pathways and transcription factors have been implicated in the control of AKR1C1 transcription, particularly in the context of progesterone metabolism during pregnancy and labor. Pro-inflammatory signals, such as those mediated by nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), can upregulate AKR1C1 expression.
While specific signaling pathways that directly modulate the enzymatic activity of 20α-HSD on pregnenolone are not well-defined, it is plausible that the same regulatory mechanisms that control its expression for progesterone metabolism also influence its availability to act on pregnenolone. Further research is needed to elucidate the specific upstream signals that dictate the substrate preference of 20α-HSD in different physiological contexts.
Visualizations
Caption: Metabolic pathway of pregnenolone reduction by 20α-HSD.
Caption: Experimental workflow for 20α-HSD purification and activity assay.
Conclusion
The metabolism of pregnenolone by 20α-hydroxysteroid dehydrogenase represents an important, yet understudied, aspect of steroid hormone biology. The conversion of pregnenolone to pregn-5-ene-3β,20α-diol has the potential to significantly impact the balance of neuroactive steroids and the overall steroidogenic flux. The data and protocols presented in this guide offer a foundational resource for researchers to further investigate the physiological and pathological roles of this metabolic pathway. Future studies are warranted to determine the precise kinetic parameters of human 20α-HSD with pregnenolone and to elucidate the specific regulatory mechanisms that govern this reaction in vivo. Such research will undoubtedly contribute to a more complete understanding of steroid hormone action and may reveal novel therapeutic targets for a range of endocrine and neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic activity regulation through post-translational modification: the expanding universe of protein diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porcine aldo-keto reductase 1C subfamily members AKR1C1 and AKR1C4: Substrate specificity, inhibitor sensitivity and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Porcine aldo-keto reductase 1C subfamily members AKR1C1 and AKR1C4: Substrate specificity, inhibitor sensitivity and activators | Semantic Scholar [semanticscholar.org]
The Undiscovered Country: A Technical Guide to the Putative Neurosteroid 20α-Dihydroprogesterone Sulfate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current scientific understanding of 20α-dihydroprogesterone (20α-DHP) and the enzymatic machinery that could lead to the formation of its sulfated counterpart, 20α-dihydroprogesterone sulfate (20α-DHP-S). While the non-sulfated 20α-DHP is a known metabolite of progesterone, a comprehensive body of research specifically identifying and characterizing 20α-DHP-S as a neurosteroid is not yet established in the public scientific literature. This guide, therefore, summarizes the known biochemistry of the precursor, outlines the general principles of neurosteroid sulfation, and provides hypothetical signaling pathways and experimental workflows based on established knowledge of related compounds.
20α-Dihydroprogesterone: The Precursor
20α-dihydroprogesterone (20α-DHP), also known as 20α-hydroxyprogesterone, is a naturally occurring progestogen.[1] It is a metabolite of progesterone and is formed through the action of enzymes known as 20α-hydroxysteroid dehydrogenases (20α-HSDs), which are members of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, and AKR1C3.[1][2] While less potent than progesterone, 20α-DHP is found in various tissues, including the brain, suggesting a potential role in the central nervous system.[1]
Biosynthesis of 20α-Dihydroprogesterone
The primary pathway for the synthesis of 20α-DHP is the reduction of progesterone. This reaction is catalyzed by 20α-HSDs.
The Sulfation Hypothesis: The Path to 20α-Dihydroprogesterone Sulfate
While direct evidence for the endogenous synthesis and neuroactivity of 20α-DHP-S is lacking, the presence of steroid sulfotransferases (SULTs) in the brain provides a strong basis for its potential formation.[3] Specifically, hydroxysteroid sulfotransferases are responsible for the sulfation of various neurosteroids.[3]
Putative Synthesis of 20α-Dihydroprogesterone Sulfate
The sulfation of 20α-DHP would involve the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 20α-DHP. This reaction would be catalyzed by a hydroxysteroid sulfotransferase.
Potential Neuroactivity: A Paradigm Based on Known Sulfated Neurosteroids
Many sulfated neurosteroids, such as pregnenolone sulfate (PREG-S) and dehydroepiandrosterone sulfate (DHEA-S), act as negative allosteric modulators of the GABA-A receptor. This is in contrast to their non-sulfated precursors, which can be positive allosteric modulators. Therefore, it is plausible that 20α-DHP-S, if it is indeed a neurosteroid, could exhibit similar properties.
Hypothetical Signaling Pathway: Modulation of GABA-A Receptor
If 20α-DHP-S follows the pattern of other sulfated neurosteroids, it would likely bind to a site on the GABA-A receptor, leading to a reduction in the receptor's response to GABA. This would result in decreased chloride ion influx and, consequently, a reduction in neuronal inhibition.
Proposed Experimental Protocols for Future Research
To definitively establish the existence and function of 20α-DHP-S as a neurosteroid, a series of targeted experiments are required.
Chemical and Enzymatic Synthesis of 20α-DHP-S
A detailed protocol for the synthesis of 20α-DHP-S would be the first critical step for in-vitro and in-vivo studies.
Table 1: Proposed Synthesis Strategies for 20α-DHP-S
| Method | Description |
| Chemical Synthesis | Direct sulfation of 20α-DHP using a sulfating agent such as sulfur trioxide pyridine complex in an appropriate solvent (e.g., pyridine or dimethylformamide). Purification would be achieved through column chromatography and confirmed by NMR and mass spectrometry. |
| Enzymatic Synthesis | Incubation of 20α-DHP with a recombinant human hydroxysteroid sulfotransferase (e.g., SULT2A1) and the co-factor PAPS. The product would be purified using high-performance liquid chromatography (HPLC). |
Quantification in Brain Tissue
To confirm its endogenous presence, a sensitive analytical method would need to be developed.
Table 2: Proposed Method for Quantification of 20α-DHP-S in Brain Tissue
| Step | Description |
| Tissue Homogenization | Brain tissue is homogenized in a suitable buffer. |
| Solid-Phase Extraction | The homogenate is passed through a solid-phase extraction cartridge to isolate the steroid fraction. |
| LC-MS/MS Analysis | The extracted sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify 20α-DHP-S. An isotopically labeled internal standard would be required for accurate quantification. |
Electrophysiological Characterization
The neuroactive properties of synthesized 20α-DHP-S would be investigated using patch-clamp electrophysiology on cultured neurons or brain slices.
Table 3: Proposed Electrophysiology Protocol
| Parameter | Description |
| Preparation | Whole-cell patch-clamp recordings from cultured hippocampal or cortical neurons, or from neurons in acute brain slices. |
| GABA-A Receptor Modulation | Application of GABA to elicit a baseline current, followed by co-application of GABA and varying concentrations of 20α-DHP-S to determine its effect (potentiation or inhibition) on the GABA-evoked current. |
| Data Analysis | Dose-response curves would be generated to determine the EC50 or IC50 of 20α-DHP-S. |
Conclusion and Future Directions
The existence of 20α-dihydroprogesterone sulfate as an endogenous neurosteroid remains an open and intriguing question. The biochemical machinery for its synthesis is present in the brain, and the established pharmacology of other sulfated neurosteroids provides a strong rationale for investigating its potential role in neuronal signaling. The experimental frameworks proposed in this guide offer a roadmap for future research that could uncover a novel player in the complex landscape of neurosteroid modulation of brain function. Confirmation of its existence and characterization of its activity could open new avenues for understanding neurological and psychiatric conditions and for the development of novel therapeutic agents.
References
In-Depth Technical Guide: Structure and Stereochemistry of 20α-DHP Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, stereochemistry, and potential biological relevance of 20α-dihydroprogesterone sulfate (20α-DHP sulfate). While direct experimental data on 20α-DHP sulfate is limited in publicly available literature, this document synthesizes information on its parent compound, 20α-dihydroprogesterone (20α-DHP), and related sulfated steroids to offer a predictive and foundational resource. This guide includes inferred structural details, proposed experimental approaches for its study, and hypothetical signaling pathways based on analogous compounds. All quantitative data from related compounds are summarized, and methodologies for key experiments are detailed.
Introduction
20α-dihydroprogesterone (20α-DHP), also known as 20α-hydroxyprogesterone, is a biologically active metabolite of progesterone.[1][2] It is formed through the action of 20α-hydroxysteroid dehydrogenase (20α-HSD) and plays a role in various physiological processes.[1][2] Steroid sulfation is a common metabolic pathway that modulates the activity, solubility, and clearance of steroid hormones. While the sulfated form of dehydroepiandrosterone (DHEA-S) is well-characterized, specific details regarding 20α-DHP sulfate are scarce. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for its study.
Structure and Stereochemistry of 20α-DHP and Inferred Structure of 20α-DHP Sulfate
20α-Dihydroprogesterone (20α-DHP)
The chemical structure of 20α-DHP is characterized by a pregnane skeleton with a hydroxyl group at the C20α position and a ketone at the C3 position.
Table 1: Physicochemical Properties of 20α-Dihydroprogesterone
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₂ | [1][2] |
| Molar Mass | 316.478 g/mol | [1] |
| IUPAC Name | (20S)-20-Hydroxypregn-4-en-3-one | [3] |
| Synonyms | 20α-DHP, 20α-Hydroxyprogesterone, 20α-OHP | [1] |
| CAS Number | 145-14-2 | [1] |
| Melting Point | 126 - 131 °C |
Inferred Structure of 20α-DHP Sulfate
Based on the common sites of sulfation on steroid hormones, it is highly probable that the sulfate group in 20α-DHP sulfate is attached to the hydroxyl group at the C20α position.
-
Inferred IUPAC Name: (20S)-20-(Sulfooxy)pregn-4-en-3-one
-
Inferred Molecular Formula: C₂₁H₃₂O₅S
-
Inferred Molecular Weight: 396.54 g/mol
The stereochemistry of the steroid backbone is retained from the parent 20α-DHP molecule. The "α" designation indicates that the hydroxyl group (and therefore the sulfate group) at C20 is oriented below the plane of the steroid ring system.
Experimental Protocols
Quantification of 20α-DHP Sulfate in Biological Samples
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to that used for quantifying DHEA sulfate, can be developed.
Protocol Outline:
-
Sample Preparation:
-
Homogenize tissue samples in acetonitrile to precipitate proteins and delipidate.
-
Centrifuge the homogenate and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in an aqueous acetate buffer.
-
-
Extraction:
-
Perform a liquid-liquid extraction with hexane to separate unconjugated steroids (including 20α-DHP) from the aqueous phase containing sulfated steroids.
-
Collect the aqueous phase containing 20α-DHP sulfate.
-
-
Hydrolysis (Optional but recommended for confirmation):
-
Treat the aqueous phase with a sulfatase enzyme to hydrolyze 20α-DHP sulfate to 20α-DHP.
-
Extract the resulting 20α-DHP with hexane.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts containing the free steroid and the hydrolyzed steroid by LC-MS/MS.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize mass spectrometry parameters for the detection and quantification of the parent and fragment ions of 20α-DHP.
-
Synthesis of 20α-DHP Sulfate Standard
A certified standard is essential for accurate quantification. A potential synthetic route involves:
-
Protection of the C3 Ketone: The C3 ketone of 20α-DHP would likely need to be protected, for example, as a ketal, to prevent side reactions.
-
Sulfation: The C20α hydroxyl group can be sulfated using a suitable sulfating agent, such as sulfur trioxide pyridine complex.
-
Deprotection: Removal of the protecting group from the C3 position would yield 20α-DHP sulfate.
-
Purification: The final product would require purification by chromatography.
Potential Signaling Pathways and Biological Activity
Direct evidence for signaling pathways of 20α-DHP sulfate is lacking. However, insights can be drawn from its parent compound and other sulfated neurosteroids.
Activity of the Parent Compound: 20α-DHP
20α-DHP has very low affinity for the progesterone receptor, suggesting it may act through other mechanisms.[1] It has been shown to be a modulator of other steroidogenic enzymes.[1]
Inferred Signaling Pathways for 20α-DHP Sulfate
Based on the known signaling of DHEA-S, potential pathways for 20α-DHP sulfate could involve:
-
Direct interaction with cell surface receptors: Some sulfated steroids can modulate neurotransmitter receptors like NMDA and GABA-A receptors.
-
Conversion to the free steroid: Intracellular sulfatases could convert 20α-DHP sulfate to 20α-DHP, which could then exert its biological effects.
-
Modulation of intracellular signaling cascades: DHEA-S has been shown to activate protein kinase C (PKC) and the Akt signaling pathway.[4][5] It is plausible that 20α-DHP sulfate could engage similar pathways.
Hypothetical Signaling Pathway of 20α-DHP Sulfate
Caption: Hypothetical signaling pathways for 20α-DHP sulfate.
Experimental Workflow for Investigating Signaling
Caption: Experimental workflow for elucidating 20α-DHP sulfate signaling.
Conclusion and Future Directions
While direct experimental data on 20α-DHP sulfate remains elusive, this guide provides a robust starting point for researchers. The inferred structure and proposed experimental workflows offer a clear path for future investigations. Key future research should focus on:
-
Chemical synthesis and characterization of 20α-DHP sulfate to confirm its structure and provide a standard for research.
-
Development and validation of sensitive analytical methods for its detection and quantification in biological matrices.
-
Elucidation of its biological activity and signaling pathways to understand its physiological and pathological roles.
By addressing these research gaps, the scientific community can gain a deeper understanding of the complete metabolic and signaling network of progesterone and its derivatives, potentially uncovering new therapeutic targets and diagnostic markers.
References
- 1. 20α-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 2. foodb.ca [foodb.ca]
- 3. 20alpha-Dihydroprogesterone | C21H32O2 | CID 8956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone Sulfate Directly Activates Protein Kinase C-β to Increase Human Neutrophil Superoxide Generation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt (CAS 131320-06-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is limited in publicly available scientific literature. This guide synthesizes available data on related compounds and provides a framework for future research.
Introduction
This compound is a sulfated neurosteroid derivative. Neurosteroids are synthesized in the brain, adrenal glands, and gonads and are known to modulate a variety of neurological functions. As a sulfated derivative of a pregnenolone metabolite, this compound is of interest for its potential role in neuroendocrine signaling and as a modulator of neurotransmitter receptors. Its hydrophilic nature, due to the sulfate group, suggests that its transport and mechanism of action may differ significantly from its non-sulfated counterpart.
Chemical and Physical Properties
Limited direct experimental data for this compound is available. The following table summarizes information gathered from chemical suppliers and extrapolated from related compounds.
| Property | Value | Source |
| CAS Number | 131320-06-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₂₁H₃₃NaO₅S | Chemical Supplier Catalogs |
| Molecular Weight | 420.54 g/mol | Chemical Supplier Catalogs |
| Purity | Typically ≥95% | Chemical Supplier Catalogs |
| Form | Solid | Inferred from related compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from sulfate group |
| Storage | -20°C | Recommended by suppliers |
Potential Biological Significance and Mechanism of Action
Pregnenolone sulfate is known to be a modulator of various ion channels, including NMDA and GABA-A receptors.[1][2] The presence of the 20-alpha-hydroxy group may alter its binding affinity and functional effects on these receptors compared to pregnenolone sulfate.
The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) is responsible for the conversion of pregnenolone to pregn-5-ene-3beta,20alpha-diol, the non-sulfated precursor of the target compound. This enzyme plays a significant role in regulating the levels of active steroids.
Hypothesized Signaling Pathway
The following diagram illustrates a potential signaling pathway for 20alpha-Dihydro Pregnenolone 3-Sulfate, based on known neurosteroid mechanisms.
Hypothesized cellular uptake and action of 20alpha-Dihydro Pregnenolone 3-Sulfate.
Synthesis and Characterization
Biosynthesis
The endogenous synthesis of 20alpha-Dihydro Pregnenolone 3-Sulfate likely involves two key enzymatic steps:
-
20α-Hydroxylation: Pregnenolone is converted to 20α-hydroxypregnenolone by 20α-hydroxysteroid dehydrogenase (20α-HSD).
-
Sulfation: The resulting 20α-hydroxypregnenolone is then sulfated at the 3-position by a sulfotransferase enzyme (SULT).
Chemical Synthesis
A potential chemical synthesis route would involve the reduction of the 20-keto group of pregnenolone, followed by sulfation of the 3-hydroxyl group.
Analytical Characterization
Modern analytical techniques are essential for the identification and quantification of sulfated steroids.
| Technique | Application |
| LC-MS/MS | Highly sensitive and specific method for quantification in biological matrices. |
| GC-MS | Can be used after derivatization to confirm structure. |
| NMR | Provides detailed structural information for the pure compound. |
| FTIR | To identify functional groups present in the molecule. |
Experimental Protocols
As no specific experimental protocols for this compound are published, the following are proposed methodologies based on standard practices for studying neurosteroids.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of 20alpha-Dihydro Pregnenolone 3-Sulfate to specific neurotransmitter receptors (e.g., GABA-A, NMDA).
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line expressing the receptor of interest (e.g., HEK293 cells transfected with GABA-A receptor subunits).
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [³H]muscimol for GABA-A) in the presence of varying concentrations of 20alpha-Dihydro Pregnenolone 3-Sulfate.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound and calculate the binding affinity (Ki).
Experimental Workflow Diagram
Workflow for a competitive radioligand binding assay.
Electrophysiology Patch-Clamp Assay
Objective: To assess the functional effect of 20alpha-Dihydro Pregnenolone 3-Sulfate on ion channel activity.
Methodology:
-
Cell Preparation: Use primary cultured neurons or a cell line expressing the ion channel of interest.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration.
-
Compound Application: Perfuse the cells with a solution containing the endogenous agonist for the channel (e.g., GABA for GABA-A receptors) to elicit a baseline current.
-
Co-application: Co-apply the agonist with varying concentrations of 20alpha-Dihydro Pregnenolone 3-Sulfate and record changes in the current.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and reversal potential to determine the modulatory effect of the compound.
Future Research Directions
The field of neurosteroid research is rapidly expanding, and this compound represents a novel, understudied molecule. Future research should focus on:
-
Elucidating its biological targets: Comprehensive screening against a panel of neuroreceptors and ion channels is necessary.
-
In vivo studies: Animal models can be used to investigate its effects on behavior, cognition, and disease states.
-
Pharmacokinetic profiling: Understanding its absorption, distribution, metabolism, and excretion is crucial for any potential therapeutic development.
-
Comparative studies: Direct comparison with pregnenolone sulfate and 20α-hydroxypregnenolone will help to delineate the specific role of the combined structural features.
Conclusion
This compound is a promising but largely uncharacterized neurosteroid. Based on its structure and the known functions of related compounds, it is likely to possess neuromodulatory properties. The experimental frameworks provided in this guide offer a starting point for researchers to unravel the biological significance of this intriguing molecule. Further investigation is essential to fully understand its potential as a research tool and a candidate for drug development.
References
An In-depth Technical Guide on Sulfated Neurosteroid Receptor Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While the query for a specific "20alpha-DHP sulfate receptor" did not yield a well-characterized receptor in current scientific literature, the broader class of sulfated neurosteroids, particularly Dehydroepiandrosterone sulfate (DHEAS), has been extensively studied for its interaction with various receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of these sulfated neurosteroids, with a focus on DHEAS as the most abundant circulating steroid in humans. The guide will delve into the quantitative binding data, detailed experimental protocols for assessing binding affinity, and the signaling pathways modulated by these neurosteroids.
Quantitative Data on Sulfated Neurosteroid Receptor Interactions
The binding affinities of sulfated neurosteroids to their respective receptors are crucial for understanding their physiological roles and for the development of targeted therapeutics. The following table summarizes the available quantitative data for the interaction of DHEA and other neurosteroids with various receptors. It is important to note that direct binding affinity data (Kd, Ki) for sulfated neurosteroids are not always available, and in such cases, functional data (e.g., IC50 for modulation of receptor activity) are provided as a surrogate measure of interaction.
| Steroid | Receptor/Target | Cell Type/System | Binding/Functional Constant | Reference |
| DHEA | Specific DHEA binding complex | Murine T-cell hybridomas | Kd: ~2.6 nM | [1] |
| Allopregnanolone Sulfate (APAS) | Nav1.2 | Xenopus oocytes | IC50: 10.3 µM | [2] |
| Allopregnanolone Sulfate (APAS) | Nav1.6 | Xenopus oocytes | IC50: 1.8 µM | [2] |
| Allopregnanolone Sulfate (APAS) | Nav1.7 | Xenopus oocytes | IC50: 12.0 µM | [2] |
| Pregnanolone Sulfate (PAS) | Nav1.2 | Xenopus oocytes | IC50: 1.1 µM | [2] |
| Pregnanolone Sulfate (PAS) | Nav1.6 | Xenopus oocytes | IC50: 0.2 µM | [2] |
| Pregnanolone Sulfate (PAS) | Nav1.7 | Xenopus oocytes | IC50: 1.5 µM | [2] |
Experimental Protocols
The characterization of sulfated neurosteroid binding to their receptors relies on various experimental techniques. Below are detailed methodologies for two common types of binding assays.
Radioligand Binding Assay
This technique is used to measure the affinity and density of receptors in a given tissue or cell preparation.
Objective: To determine the binding characteristics of a sulfated neurosteroid to its receptor using a radiolabeled ligand.
Materials:
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of the neurosteroid or a known high-affinity ligand for the target receptor.
-
Membrane Preparation: A preparation of cell membranes from a tissue or cell line expressing the receptor of interest.
-
Assay Buffer: A buffer solution appropriate for the receptor being studied (e.g., Tris-HCl, HEPES).
-
Non-specific Binding Inhibitor: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a series of tubes, add a constant amount of the membrane preparation.
-
Add increasing concentrations of the radioligand to the tubes.
-
For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of the unlabeled ligand to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., 4°C, 25°C, or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Caption: Workflow for a typical radioligand binding assay.
Fluorescence-Based Binding Assay
These assays utilize changes in fluorescence properties upon ligand binding to determine binding affinity.
Objective: To measure the binding affinity of a sulfated neurosteroid to its receptor using fluorescence quenching or Förster Resonance Energy Transfer (FRET).
Method 1: Tryptophan Fluorescence Quenching
Principle: The intrinsic fluorescence of tryptophan residues near the binding site of a receptor can be quenched upon the binding of a ligand. The degree of quenching is dependent on the concentration of the ligand.
Materials:
-
Purified Receptor: The receptor of interest, preferably with known tryptophan residues near the binding site.
-
Ligand (Neurosteroid): The sulfated neurosteroid to be tested.
-
Fluorometer: An instrument to measure fluorescence intensity.
-
Assay Buffer: A buffer that does not interfere with fluorescence measurements.
Procedure:
-
Receptor Preparation:
-
Prepare a solution of the purified receptor in the assay buffer at a known concentration.
-
-
Fluorescence Measurement:
-
Place the receptor solution in a cuvette in the fluorometer.
-
Excite the sample at the excitation wavelength of tryptophan (~280 nm) and measure the emission spectrum (typically 300-400 nm).
-
-
Titration:
-
Add increasing concentrations of the sulfated neurosteroid to the cuvette.
-
After each addition, allow the system to reach equilibrium and measure the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum versus the ligand concentration.
-
Fit the data to a binding isotherm equation to determine the dissociation constant (Kd).[3]
-
Caption: Workflow for a fluorescence quenching binding assay.
Signaling Pathways
Sulfated neurosteroids, particularly DHEAS, modulate a variety of intracellular signaling pathways, leading to diverse physiological effects.
DHEAS-Mediated MAPK/ERK Signaling Pathway
DHEAS has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is involved in cell proliferation, differentiation, and survival.
Caption: DHEAS activation of the MAPK/ERK signaling cascade.[4]
DHEAS and the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade influenced by sulfated neurosteroids. Interestingly, DHEA and DHEAS can have opposing effects on this pathway, which is central to cell survival and apoptosis.[4]
References
- 1. Summary of radioligand receptor binding assay components and reactions according to each receptor. [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct measurements of neurosteroid binding to specific sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 20alpha-DHP Sulfate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
20α-dihydroprogesterone (20α-DHP) is a significant metabolite of progesterone, playing a role in modulating the effects of its parent hormone. The conversion of progesterone to 20α-DHP is catalyzed by enzymes such as 20α-hydroxysteroid dehydrogenase (20α-HSD), which is part of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, and AKR1C3.[1] This metabolic conversion is a key step in progesterone catabolism and the regulation of its biological activity. In some contexts, 20α-DHP is considered a less potent progestogen compared to progesterone.[1][2] The sulfated form, 20α-dihydroprogesterone sulfate (20α-DHP sulfate), is expected to be present in circulation, similar to other steroid sulfates like DHEA-sulfate. Sulfation generally increases the water solubility of steroids, facilitating their transport in the bloodstream and potentially acting as a reservoir for the active hormone.
The quantitative analysis of 20α-DHP sulfate in plasma is crucial for understanding its physiological and pathological roles, particularly in reproductive biology, endocrinology, and oncology. This document provides a detailed protocol for the sensitive and specific quantification of 20α-DHP sulfate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a solid-phase extraction method for the isolation of 20α-DHP sulfate from human plasma.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Internal Standard (IS): Stable isotope-labeled 20α-DHP sulfate (e.g., d4-20α-DHP sulfate)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB or similar mixed-mode polymeric sorbent)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add a known amount of the internal standard solution (e.g., 10 µL of 100 ng/mL d4-20α-DHP sulfate in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution: Elute the 20α-DHP sulfate and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section provides a proposed LC-MS/MS method for the quantification of 20α-DHP sulfate. Note: The exact MRM transitions and collision energies should be optimized in the user's laboratory as these can be instrument-dependent.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good separation of steroids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 50 50 1.0 0.4 50 50 5.0 0.4 5 95 7.0 0.4 5 95 7.1 0.4 50 50 | 9.0 | 0.4 | 50 | 50 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM): The following are proposed MRM transitions for 20α-DHP sulfate.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 20α-DHP sulfate | 397.2 | 97.0 (sulfate) | 100 | To be optimized |
| 20α-DHP sulfate | 397.2 | 317.2 (loss of SO3) | 100 | To be optimized |
| d4-20α-DHP sulfate (IS) | 401.2 | 97.0 (sulfate) | 100 | To be optimized |
| d4-20α-DHP sulfate (IS) | 401.2 | 321.2 (loss of SO3) | 100 | To be optimized |
-
Source Parameters:
-
Capillary Voltage: To be optimized (e.g., -3.0 kV).
-
Source Temperature: To be optimized (e.g., 150°C).
-
Desolvation Temperature: To be optimized (e.g., 400°C).
-
Desolvation Gas Flow: To be optimized (e.g., 800 L/hr).
-
Cone Gas Flow: To be optimized (e.g., 50 L/hr).
-
Data Presentation
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for a validation study of the 20α-DHP sulfate assay. Researchers should generate their own data based on their specific experiments.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
| Extraction Recovery | > 80% |
Expected Plasma Concentrations
Based on studies of the parent compound, 20α-DHP, after oral progesterone administration, plasma concentrations can reach approximately 1-10 ng/mL.[1] The concentration of the sulfated form may vary and needs to be determined experimentally.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and experimental protocols are based on the known biological activities of structurally related neurosteroids, primarily pregnenolone sulfate. Direct experimental data for (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium is limited in publicly available literature. Therefore, these protocols should be considered as starting points and require optimization and validation for the specific compound.
Introduction
(3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium is a sulfated derivative of a pregnenolone metabolite. Pregnenolone and its sulfated form, pregnenolone sulfate, are well-characterized neurosteroids that modulate various neuronal processes. They are known to interact with several key neurotransmitter receptors and influence synaptic plasticity, neurogenesis, and inflammatory responses in the central nervous system (CNS).[1][2][3] Based on its structural similarity, (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium is hypothesized to exhibit similar neuroactive properties.
These application notes provide an overview of the potential biological activities and suggested experimental protocols to investigate the effects of this compound.
Potential Biological Activities and Applications
-
Neuroprotection: Like pregnenolone sulfate, the target compound may exhibit neuroprotective effects against excitotoxicity, oxidative stress, and inflammation-induced neuronal damage.[1][3]
-
Cognitive Enhancement: Neurosteroids are known to modulate learning and memory processes.[1][4] This compound could be investigated for its potential to enhance cognitive function.
-
Anti-inflammatory Effects: Pregnenolone and its derivatives have been shown to suppress inflammatory responses in the brain and periphery.[3]
-
Modulation of Neurotransmitter Receptors: The primary mechanism of action is likely through the modulation of N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors.[1][2]
Physicochemical Properties
While specific experimental data for the sodium salt is scarce, the properties of the parent compound and related sulfated steroids can be informative.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₃NaO₅S | Inferred |
| Molecular Weight | 424.54 g/mol | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and ethanol. | General knowledge of sodium salts |
Experimental Protocols
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol aims to assess the potential of (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium to protect neurons from glutamate-induced cell death.
Cell Line: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
Methodology:
-
Cell Culture: Culture neuronal cells in appropriate media and conditions until they reach the desired confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium (e.g., 10 nM to 10 µM) for 24 hours.
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 30 minutes to 24 hours), in the continued presence of the test compound.
-
Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or LDH release assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration and determine the EC₅₀ value.
Expected Outcome: An increase in cell viability in the presence of the compound compared to glutamate-only treated cells would indicate a neuroprotective effect.
Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release
This protocol evaluates the anti-inflammatory properties of the compound by measuring its effect on pro-inflammatory cytokine production in microglia or macrophages.
Cell Line: Microglial cell line (e.g., BV-2) or primary microglia/macrophages.
Methodology:
-
Cell Culture: Culture the cells in appropriate media.
-
Compound Treatment: Pre-treat the cells with different concentrations of (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 6-24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine release by the compound and calculate the IC₅₀ value.
Expected Outcome: A reduction in the levels of pro-inflammatory cytokines in compound-treated cells compared to LPS-only treated cells would suggest anti-inflammatory activity.
Electrophysiological Analysis of NMDA and GABA-A Receptor Modulation
This protocol uses patch-clamp electrophysiology to directly assess the modulatory effects of the compound on ion channel function.
System: Primary cultured neurons or HEK293 cells expressing specific NMDA or GABA-A receptor subunits.
Methodology:
-
Cell Preparation: Prepare cells for whole-cell patch-clamp recording.
-
Baseline Recording: Record baseline currents elicited by the application of the respective agonist (NMDA or GABA).
-
Compound Application: Perfuse the cells with a solution containing (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium at various concentrations.
-
Post-Compound Recording: Record the agonist-evoked currents in the presence of the compound.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and pharmacology to determine the modulatory effect (potentiation or inhibition) of the compound on the receptor.
Expected Outcome: Based on the activity of pregnenolone sulfate, the compound is expected to potentiate NMDA receptor currents and inhibit GABA-A receptor currents.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating the biological activity of (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium.
Caption: Hypothesized neuroprotective signaling pathway of (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium.
Caption: Hypothesized anti-inflammatory signaling pathway of (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium.
Caption: A general experimental workflow for the preclinical evaluation of (3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate) Sodium.
References
- 1. Pregnenolone Sulfate | Rupa Health [rupahealth.com]
- 2. mdpi.com [mdpi.com]
- 3. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt
These application notes provide detailed protocols for cell-based assays to investigate the biological activities of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt. The protocols are designed for researchers, scientists, and drug development professionals.
Application Note 1: Assessment of Neuroprotective Effects
This protocol describes a cell-based assay to evaluate the potential neuroprotective properties of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.
Background
Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. Neurosteroids have been investigated for their potential to protect neurons from such damage.[1][2] This assay uses hydrogen peroxide (H₂O₂) to induce oxidative stress in SH-SY5Y neuroblastoma cells, a common model for neurotoxicity studies.[1][2] The neuroprotective effect of the test compound is quantified by measuring cell viability.
Experimental Protocol
1. Cell Culture and Seeding:
-
Culture human SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Dilute the stock solution to various test concentrations in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control to the respective wells.
-
Incubate the plate for 24 hours.
3. Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium. A final concentration of 100 µM is often used, but should be optimized for the specific cell line and conditions.[1]
-
Remove the compound-containing medium and wash the cells once with PBS.
-
Add 100 µL of the H₂O₂ solution to all wells except the negative control wells (which receive serum-free medium only).
-
Incubate the plate for 24 hours.
4. Measurement of Cell Viability:
-
Cell viability can be assessed using various methods, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For the MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
Data Presentation
| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | - | 100 | ± 5.2 |
| H₂O₂ (100 µM) | - | 45 | ± 4.1 |
| Compound + H₂O₂ | 1 | 55 | ± 3.8 |
| Compound + H₂O₂ | 10 | 72 | ± 4.5 |
| Compound + H₂O₂ | 100 | 85 | ± 3.9 |
Experimental Workflow
Caption: Workflow for the neuroprotection assay.
Application Note 2: Evaluation of GABA-A Receptor Modulation
This protocol outlines a cell-based assay to determine if this compound modulates the function of GABA-A receptors.
Background
GABA-A receptors are ligand-gated ion channels that are major targets for neurosteroids.[3][4] Modulation of these receptors can either enhance or inhibit the influx of chloride ions, leading to changes in neuronal excitability. This assay utilizes a fluorescent indicator to measure changes in intracellular chloride concentration in cells expressing GABA-A receptors.
Experimental Protocol
1. Cell Line and Culture:
-
Use a cell line stably expressing a specific subtype of the GABA-A receptor (e.g., HEK293 cells expressing α1β2γ2 subunits).[5]
-
Culture the cells in a suitable medium and seed them into a 96-well, black-walled, clear-bottom plate.
2. Fluorescent Dye Loading:
-
Prepare a loading buffer containing a chloride-sensitive fluorescent dye (e.g., MQAE).
-
Wash the cells with a chloride-free buffer and then incubate them with the dye-loading buffer for 60-90 minutes at 37°C.
3. Compound and Agonist Addition:
-
Prepare serial dilutions of this compound and a known GABA-A receptor agonist (e.g., GABA).
-
A fluorescent imaging plate reader (FLIPR) or a similar instrument can be used for automated liquid handling and fluorescence measurements.[5]
-
Add the test compound to the wells and incubate for a short period.
-
Then, add the GABA agonist to stimulate the receptor and initiate chloride influx.
4. Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
An increase or decrease in fluorescence, depending on the dye used, indicates modulation of the GABA-A receptor.
-
Include positive controls (known modulators like diazepam) and negative controls (vehicle).
Data Presentation
| Compound | Concentration (µM) | Agonist (GABA) Concentration (µM) | % Change in Fluorescence |
| Vehicle | - | 10 | 100 |
| Diazepam | 1 | 10 | 150 |
| Test Compound | 1 | 10 | 110 |
| Test Compound | 10 | 10 | 125 |
| Test Compound | 100 | 10 | 140 |
Signaling Pathway
Caption: GABA-A receptor signaling pathway.
Application Note 3: Analysis of Effects on Neural Stem Cell Proliferation
This protocol is designed to investigate the effect of this compound on the proliferation of neural stem cells (NSCs).
Background
Some neurosteroids, such as allopregnanolone, have been shown to promote the proliferation of neural progenitor cells.[6] This assay uses the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, to identify and quantify proliferating cells.
Experimental Protocol
1. NSC Culture:
-
Culture primary neural stem cells or a suitable NSC line (e.g., C17.2) in a medium that supports their undifferentiated state.
-
Seed the cells onto coated coverslips in a 24-well plate.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
3. BrdU Labeling:
-
Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours to allow for its incorporation into the DNA of dividing cells.[6]
4. Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and treat with DNase to expose the incorporated BrdU.
-
Incubate with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Counterstain the cell nuclei with DAPI.
5. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.
Data Presentation
| Treatment | Concentration (µM) | % BrdU-Positive Cells | Standard Deviation |
| Vehicle Control | - | 15 | ± 2.1 |
| Positive Control (e.g., FGF2) | - | 35 | ± 3.5 |
| Test Compound | 1 | 18 | ± 2.3 |
| Test Compound | 10 | 25 | ± 2.9 |
| Test Compound | 100 | 32 | ± 3.1 |
Experimental Workflow
Caption: Workflow for the NSC proliferation assay.
Application Note 4: Investigation of Impact on Steroidogenesis
This protocol describes a method to assess the influence of this compound on the production of steroid hormones using the H295R human adrenocortical carcinoma cell line.
Background
The H295R cell line is a well-established in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens.[7] This assay can determine if the test compound alters the activity of steroidogenic enzymes by measuring changes in the levels of secreted steroid hormones.
Experimental Protocol
1. H295R Cell Culture:
-
Culture H295R cells in a suitable medium, typically supplemented with insulin, transferrin, selenium, and a source of low-density lipoprotein.
-
Seed the cells in a 24-well plate and allow them to reach about 80% confluency.
2. Compound Treatment:
-
Wash the cells and replace the medium with a serum-free medium containing various concentrations of this compound.
-
Incubate for 24-48 hours. Include a vehicle control and a positive control (e.g., forskolin, which stimulates steroidogenesis).
3. Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted steroid hormones.
-
Store the samples at -80°C until analysis.
4. Hormone Quantification:
-
Measure the concentrations of key steroid hormones (e.g., cortisol, testosterone, estradiol) in the collected supernatant.
-
Hormone levels can be quantified using enzyme-linked immunosorbent assays (ELISAs), radioimmunoassays (RIAs), or liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
| Treatment | Concentration (µM) | Cortisol (ng/mL) | Testosterone (pg/mL) | Estradiol (pg/mL) |
| Vehicle Control | - | 10.2 | 50.5 | 25.1 |
| Forskolin | 10 | 55.8 | 150.2 | 80.7 |
| Test Compound | 1 | 11.5 | 52.3 | 26.8 |
| Test Compound | 10 | 8.7 | 45.1 | 22.4 |
| Test Compound | 100 | 6.2 | 35.9 | 18.5 |
Steroidogenesis Pathway
Caption: Simplified steroidogenesis pathway in H295R cells.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Screening For Subtype Modulation [sbdrugdiscovery.com]
- 5. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neurosteroid Allopregnanolone Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Investigation of 20α-DHP Sulfate as a Novel Neurosteroid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosteroids are a class of steroids synthesized within the central nervous system (CNS) or peripherally that can rapidly modulate neuronal excitability. Their actions are often mediated through non-genomic mechanisms, primarily by interacting with ligand-gated ion channels such as the γ-aminobutyric acid type A (GABA-A) and N-methyl-D-aspartate (NMDA) receptors. The sulfated forms of these steroids, such as dehydroepiandrosterone sulfate (DHEAS) and pregnenolone sulfate (PS), are often more potent or exhibit different modulatory profiles compared to their non-sulfated precursors.[1][2][3] For instance, DHEAS is a known non-competitive antagonist of GABA-A receptors and a potentiator of NMDA receptor function, playing roles in neuroprotection and synaptic plasticity.[1][3]
20α-hydroxyprogesterone (20α-DHP) is a neuroactive metabolite of progesterone that has been shown to stimulate the in vitro release of gonadotropin-releasing hormone (GnRH), indicating its capacity to influence neuronal systems.[4] However, the neuroactive properties of its sulfated metabolite, 20α-DHP sulfate, remain largely unexplored. This presents a novel and exciting avenue for neurosteroid research.
These application notes provide a comprehensive set of protocols for the initial characterization of 20α-DHP sulfate's potential as a neurosteroid. The following sections detail experimental workflows and methodologies to investigate its effects on key neurotransmitter receptors and its potential for neuroprotection.
Hypothesized Signaling Pathways and Experimental Workflow
Based on the known activities of other sulfated neurosteroids, it is hypothesized that 20α-DHP sulfate may interact with and modulate GABA-A and NMDA receptors. The following diagrams illustrate these potential pathways and a suggested experimental workflow for investigation.
Data Presentation: Quantitative Data Summary Tables
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Hypothetical Electrophysiological Effects of 20α-DHP Sulfate on Ligand-Gated Ion Channels
| Receptor Subtype | Agonist (Concentration) | 20α-DHP Sulfate (µM) | Peak Current Modulation (%) | EC₅₀ Shift |
|---|---|---|---|---|
| NMDA (GluN1/GluN2A) | Glutamate/Glycine (100 µM/10 µM) | 1 | ||
| NMDA (GluN1/GluN2A) | Glutamate/Glycine (100 µM/10 µM) | 10 | ||
| NMDA (GluN1/GluN2B) | Glutamate/Glycine (100 µM/10 µM) | 1 | ||
| NMDA (GluN1/GluN2B) | Glutamate/Glycine (100 µM/10 µM) | 10 | ||
| GABA-A (α1β2γ2) | GABA (1 µM) | 1 |
| GABA-A (α1β2γ2) | GABA (1 µM) | 10 | | |
Table 2: Hypothetical Neuroprotective Effects of 20α-DHP Sulfate Against Glutamate-Induced Excitotoxicity
| Neurotoxin | Neurotoxin Conc. (µM) | 20α-DHP Sulfate (µM) | Cell Viability (% of Control) |
|---|---|---|---|
| Glutamate | 50 | 0 | |
| Glutamate | 50 | 0.1 | |
| Glutamate | 50 | 1 | |
| Glutamate | 50 | 10 |
| None (Vehicle) | 0 | 10 | |
Table 3: Hypothetical Binding Affinities of 20α-DHP Sulfate for Neurotransmitter Receptors
| Receptor Target | Radiolabeled Ligand | Kᵢ of 20α-DHP Sulfate (µM) |
|---|---|---|
| NMDA Receptor (PCP Site) | [³H]MK-801 |
| GABA-A Receptor (Picrotoxin Site) | [³⁵S]TBPS | |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if 20α-DHP sulfate modulates the function of NMDA and/or GABA-A receptors.
Materials:
-
HEK293 cells transfected with desired receptor subunits (e.g., GluN1/GluN2A for NMDA; α1β2γ2 for GABA-A) or primary neuronal cultures (e.g., E18 rat hippocampal neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
External Solution (for NMDA currents): 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl₂, 0.01 mM Glycine, pH 7.4.
-
Internal Solution (for NMDA currents): 140 mM Cs-Gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2.
-
External Solution (for GABA-A currents): 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Internal Solution (for GABA-A currents): 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2.
-
Agonists: Glutamate, GABA.
-
20α-DHP Sulfate stock solution (e.g., in DMSO).
Methodology:
-
Cell Preparation: Plate transfected HEK293 cells or primary neurons on glass coverslips 24-48 hours prior to recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the appropriate external solution.
-
Using the micromanipulator, approach a target cell with the glass pipette while applying slight positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a stable baseline recording.
-
Apply the agonist (e.g., 100 µM Glutamate for NMDA receptors, 1 µM GABA for GABA-A receptors) for a short duration (e.g., 2-5 seconds) to elicit a control current.
-
Wash out the agonist and allow the cell to recover.
-
Co-apply the agonist with various concentrations of 20α-DHP sulfate (e.g., 0.1, 1, 10, 100 µM).
-
Record the peak amplitude of the elicited current in the presence of the test compound.
-
Perform a final agonist application after washout of 20α-DHP sulfate to check for recovery.
-
-
Analysis: Measure the peak current amplitude for each condition. Normalize the currents recorded in the presence of 20α-DHP sulfate to the control current. Calculate the percentage of potentiation or inhibition.
Protocol 2: Neuroprotection Assessment using MTT Assay
Objective: To assess the potential of 20α-DHP sulfate to protect neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical or hippocampal neuron cultures (plated in 96-well plates).
-
Neurobasal medium supplemented with B27.
-
Glutamate solution.
-
20α-DHP Sulfate stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Methodology:
-
Cell Culture: Culture primary neurons for at least 7 days in vitro to allow for maturation.
-
Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of 20α-DHP sulfate (e.g., 0.1 µM to 10 µM) for 1-2 hours. Include vehicle-only control wells.
-
Excitotoxic Insult: Add glutamate to a final concentration of 50-100 µM to all wells except the negative control group. Incubate for 24 hours.
-
MTT Assay:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the control (untreated) cells.
-
Compare the viability of cells treated with glutamate alone to those pre-treated with 20α-DHP sulfate.
-
Protocol 3: Competitive Receptor Binding Assay
Objective: To determine if 20α-DHP sulfate directly binds to NMDA or GABA-A receptors.
Materials:
-
Rat brain cortical membranes.
-
Radiolabeled ligands: [³⁵S]TBPS (for the GABA-A picrotoxin site) or [³H]MK-801 (for the NMDA PCP site).
-
Unlabeled ligands for non-specific binding determination (e.g., picrotoxin, dizocilpine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
20α-DHP Sulfate in a range of concentrations.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude membrane fraction via differential centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:
-
A fixed amount of brain membrane preparation (e.g., 100-200 µg protein).
-
A fixed concentration of the radiolabeled ligand (at or near its Kₑ).
-
Increasing concentrations of 20α-DHP sulfate (the competitor).
-
For total binding, add only buffer.
-
For non-specific binding, add a high concentration of the corresponding unlabeled ligand.
-
-
Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding as a function of the log concentration of 20α-DHP sulfate.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
References
- 1. Interactions of the neurosteroid dehydroepiandrosterone sulfate with the GABA(A) receptor complex reveals that it may act via the picrotoxin site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone and 20 alpha-hydroxyprogesterone stimulate the in vitro release of GnRH by the isolated mediobasal hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deuterated 20α-Dihydro Pregnenolone 3-Sulfate in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated 20α-Dihydro Pregnenolone 3-Sulfate ((3β,20S)-Pregn-5-ene-3,20-diol 3-(Hydrogen Sulfate), deuterated) is a stable isotope-labeled internal standard essential for the accurate quantification of endogenous 20α-Dihydro Pregnenolone 3-Sulfate in biological matrices by mass spectrometry. This neurosteroid sulfate is a metabolite of pregnenolone and is involved in various physiological processes, including the modulation of neurotransmitter receptors. Its accurate measurement is crucial for understanding its role in health and disease. These application notes provide a comprehensive guide for the use of Deuterated 20α-Dihydro Pregnenolone 3-Sulfate in quantitative LC-MS/MS assays.
Quantitative Data for Mass Spectrometry
The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for the analysis of 20α-Dihydro Pregnenolone 3-Sulfate and its deuterated internal standard. These values are based on the characteristic fragmentation of sulfated steroids and should be used as a starting point for method development and optimization on your specific mass spectrometer.
| Analyte | Isotope Label | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| 20α-Dihydro Pregnenolone 3-Sulfate | Endogenous | 397.2 | 97.1 | [M-H]⁻ → [HSO₄]⁻ |
| 20α-Dihydro Pregnenolone 3-Sulfate | Endogenous | 397.2 | 317.2 | [M-H]⁻ → [M-H-SO₃]⁻ |
| Deuterated 20α-Dihydro Pregnenolone 3-Sulfate | dₓ (e.g., d₄) | 401.2 | 97.1 | [M-H]⁻ → [HSO₄]⁻ |
| Deuterated 20α-Dihydro Pregnenolone 3-Sulfate | dₓ (e.g., d₄) | 401.2 | 321.2 | [M-H]⁻ → [M-H-SO₃]⁻ |
Note: The exact mass of the deuterated standard will depend on the number of deuterium atoms incorporated. The values above assume a d₄-labeled standard. Always confirm the mass of your specific internal standard.
Signaling Pathway
20α-Dihydro Pregnenolone 3-Sulfate is synthesized from cholesterol through a series of enzymatic reactions. As a sulfated neurosteroid, it is thought to exert its effects through the allosteric modulation of ligand-gated ion channels, particularly the GABA-A receptor.
Caption: Metabolic pathway and proposed mechanism of action.
Experimental Workflow
The following diagram outlines a typical workflow for the quantification of 20α-Dihydro Pregnenolone 3-Sulfate from a biological matrix using a deuterated internal standard.
Caption: Quantitative analysis workflow.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma/Serum
-
Aliquoting: To 100 µL of plasma or serum in a clean microcentrifuge tube, add 10 µL of the deuterated internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to dissolve.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Brain Tissue
-
Homogenization: Homogenize brain tissue (approx. 50 mg) in 1 mL of ice-cold methanol.
-
Internal Standard: Add 10 µL of the deuterated internal standard working solution.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the sulfated steroids with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Transfer to an autosampler vial for analysis.
LC-MS/MS Method
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: As specified in the Quantitative Data table, to be optimized.
-
Gas and Voltage Settings: Optimize according to the instrument manufacturer's recommendations.
Conclusion
Deuterated 20α-Dihydro Pregnenolone 3-Sulfate serves as an indispensable tool for the reliable quantification of its endogenous counterpart. The protocols and data provided herein offer a robust starting point for researchers to develop and validate sensitive and specific LC-MS/MS methods for the analysis of this important neurosteroid. Method optimization, particularly of the mass spectrometric parameters and sample preparation strategy, is crucial for achieving the desired analytical performance for your specific application.
Application Notes and Protocols for Dissolving Sulfated Neurosteroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfated neurosteroids, such as pregnenolone sulfate (PS) and dehydroepiandrosterone sulfate (DHEA-S), are endogenous neuromodulators that play crucial roles in the central nervous system. They are known to interact with various neurotransmitter receptors, including GABA-A and NMDA receptors, thereby influencing neuronal excitability, synaptic plasticity, and cognitive functions. Due to their amphipathic nature, with a hydrophobic steroid backbone and a hydrophilic sulfate group, specific protocols are required to ensure their complete dissolution and stability for experimental use. These application notes provide detailed protocols for the proper solubilization of sulfated neurosteroids for both in vitro and in vivo applications.
Data Presentation: Solubility of Common Sulfated Neurosteroids
The following table summarizes the solubility of the sodium salts of common sulfated neurosteroids in various solvents. It is recommended to use the sodium salt form for improved handling and solubility.
| Compound | Solvent | Solubility | Molar Concentration (Approx.) |
| Pregnenolone Sulfate (Sodium Salt) | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1][2], 41.85 mg/mL, up to 50 mM[3] | ~71.7 mM to 120 mM |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | ~71.7 mM | |
| Ethanol | ~2 mg/mL[1][2][4] | ~4.8 mM | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | ~1.2 mM | |
| DHEA-S (Sodium Salt) | Dimethyl Sulfoxide (DMSO) | Up to 25 mg/mL | ~64 mM |
| Ethanol | Soluble (less than DMSO) | Not specified |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions
This protocol describes the preparation of a concentrated stock solution, typically in an organic solvent, which can be stored for later dilution.
Materials:
-
Sulfated neurosteroid (e.g., Pregnenolone sulfate sodium salt, DHEA-S sodium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of the sulfated neurosteroid powder in a sterile tube or vial. Perform this in a chemical fume hood, especially if the toxicity is unknown.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM). Refer to the solubility table above.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-20 minutes. Visually inspect to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[5].
Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based experiments.
Materials:
-
High-concentration stock solution (from Protocol 1)
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS, aCSF)
-
Sterile dilution tubes
Procedure:
-
Warm the Medium: Pre-warm the cell culture medium or aqueous buffer to 37°C.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in your experiment. Crucially, ensure the final concentration of DMSO in the medium is less than 0.3%, with a strong recommendation to keep it below 0.1% to prevent solvent-induced cellular stress or artifacts.
-
Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions.
-
First, create an intermediate dilution by adding the DMSO stock to a small volume of the warm medium. For example, add 10 µL of a 50 mM stock to 990 µL of medium to get a 500 µM intermediate solution.
-
Gently vortex or swirl the intermediate dilution.
-
Add the required volume of the intermediate dilution to your final volume of cell culture medium.
-
-
Final Mixing: Gently swirl the final working solution. Do not vortex vigorously if the medium contains serum, as this can cause foaming and protein denaturation.
-
Use Immediately: It is strongly recommended to use the final aqueous working solution immediately. Do not store aqueous solutions of sulfated neurosteroids for more than one day as they are prone to precipitation[1].
Protocol 3: Preparation of Vehicle for In Vivo Administration
This protocol describes the preparation of a vehicle suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in animal models. The goal is to create a stable emulsion or solution that is well-tolerated.
Materials:
-
High-concentration stock solution in DMSO (from Protocol 1)
-
Tween 80 (Polysorbate 80)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Prepare the Vehicle: A commonly used vehicle for steroid administration consists of DMSO, Tween 80 as a surfactant, and saline. A typical final concentration is 4-10% DMSO and 2-10% Tween 80. For this example, we will prepare a vehicle with 5% DMSO, 5% Tween 80, and 90% saline .
-
Calculate Volumes: Based on the desired final concentration of the neurosteroid and the injection volume, calculate the total volume of vehicle needed.
-
Mixing Steps:
-
In a sterile tube, add the required volume of the high-concentration DMSO stock solution.
-
Add an equal volume of Tween 80 (to match the 5% DMSO).
-
Vortex the DMSO-Tween 80 mixture until it is homogeneous. This step is crucial for creating a stable emulsion.
-
Slowly add the sterile saline (90% of the final volume) to the DMSO-Tween 80 mixture while continuously vortexing or stirring.
-
-
Final Formulation: The resulting solution should be a clear, slightly viscous liquid or a stable emulsion. If precipitation occurs, adjust the solvent ratios or gently warm the solution.
-
Administration: Use the prepared formulation for injection immediately. Always include a vehicle-only control group in your animal experiments to account for any effects of the solvent mixture[6].
Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical steps for preparing both in vitro and in vivo solutions from a powdered sulfated neurosteroid.
Caption: Workflow for dissolving sulfated neurosteroids.
Signaling Context: Neurosteroid Modulation of GABA-A Receptor
Sulfated neurosteroids like PS and DHEA-S are known negative allosteric modulators of the GABA-A receptor, a key inhibitory channel in the brain. The following diagram illustrates this relationship.
Caption: Modulation of GABA-A receptor by sulfated neurosteroids.
References
- 1. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar Concentrations of Pregnenolone Sulfate Enhance Striatal Dopamine Overflow In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethanol Withdrawal-Induced Dysregulation of Neurosteroid Levels in Plasma, Cortex, and Hippocampus in Genetic Animal Models of High and Low Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone Supplementation Results in Varying Tissue-specific Levels of Dihydrotestosterone in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20alpha-DHP Sulfate in Steroid Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
20α-hydroxyprogesterone (20alpha-DHP) is a key metabolite of progesterone, playing significant roles in various physiological processes, including pregnancy and neuroprotection. The sulfated form, 20alpha-DHP sulfate, is an emerging area of interest in steroid metabolomics. While direct research on 20alpha-DHP sulfate is limited, its study holds promise for understanding steroid metabolism and identifying novel biomarkers. Sulfation, a common phase II metabolic reaction, generally increases the water solubility of steroids, facilitating their excretion and modulating their biological activity. This document provides a comprehensive guide to the study of 20alpha-DHP sulfate, drawing upon established methodologies for its precursor and other sulfated steroids.
Biological Significance and Signaling
20alpha-DHP is formed from progesterone by the action of 20α-hydroxysteroid dehydrogenase (20α-HSD). The sulfation of 20alpha-DHP is likely catalyzed by sulfotransferase enzymes (SULTs), such as SULT2A1 and SULT2B1, which are known to act on various hydroxysteroids. While the specific biological functions of 20alpha-DHP sulfate are not yet fully elucidated, sulfated steroids, in general, can act as inactive reservoirs for more active hormones or may have their own distinct biological activities. For instance, dehydroepiandrosterone sulfate (DHEAS) has been shown to have neuroprotective effects.
Postulated Metabolic Pathway of 20alpha-DHP Sulfate
Caption: Postulated metabolic pathway of 20alpha-DHP sulfate formation.
Quantitative Data
Direct quantitative data for 20alpha-DHP sulfate in biological matrices are not widely available in the literature. However, levels of its precursor, 20alpha-DHP, have been measured in various studies and can serve as an initial reference point for estimating the potential concentrations of its sulfated metabolite.
Table 1: Reported Concentrations of 20alpha-DHP in Biological Samples
| Biological Matrix | Species | Condition | Concentration Range | Reference |
| Plasma | Human | Pregnancy | Varies with gestational age | |
| Ovarian Tissue | Fish (dab) | Mature female | High concentrations detected | |
| Serum | Buffalo Cow | Luteolysis | Dynamic changes observed |
Note: This table provides data for the precursor 20alpha-DHP, as direct quantitative data for 20alpha-DHP sulfate is scarce.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of sulfated steroids and can be applied to the study of 20alpha-DHP sulfate.
Protocol 1: Synthesis of 20alpha-DHP Sulfate Standard
The lack of commercially available standards for 20alpha-DHP sulfate necessitates its chemical synthesis for use as a reference material in quantitative studies. A general method for the sulfation of steroids can be adapted.
Materials:
-
20alpha-hydroxyprogesterone (20alpha-DHP)
-
Sulfur trioxide pyridine complex
-
Anhydrous pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 20alpha-DHP in a minimal amount of anhydrous pyridine and anhydrous DMF.
-
Add a 3-5 molar excess of sulfur trioxide pyridine complex to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous phase with DCM to remove any unreacted 20alpha-DHP.
-
The aqueous phase containing the 20alpha-DHP sulfate can then be purified using a C18 SPE cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the 20alpha-DHP sulfate with methanol.
-
Evaporate the solvent under a stream of nitrogen.
-
The purity and identity of the synthesized 20alpha-DHP sulfate should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Protocol 2: Extraction of 20alpha-DHP Sulfate from Biological Samples (Plasma/Serum)
This protocol outlines a solid-phase extraction (SPE) method for the isolation of sulfated steroids from plasma or serum.
Materials:
-
Plasma or serum sample
-
Internal standard (e.g., a stable isotope-labeled sulfated steroid)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridge (e.g., mixed-mode anion exchange or reversed-phase)
Procedure:
-
Thaw plasma/serum samples on ice.
-
Spike the sample with an appropriate internal standard.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a loading buffer (e.g., 5% methanol in water with 0.1% formic acid).
-
Condition the SPE cartridge with methanol followed by water and then the loading buffer.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the sulfated steroids with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow for 20alpha-DHP Sulfate Analysis
Caption: General experimental workflow for the analysis of 20alpha-DHP sulfate.
Protocol 3: LC-MS/MS Analysis of 20alpha-DHP Sulfate
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of steroid sulfates.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion. For 20alpha-DHP sulfate, the precursor ion would be m/z 395.2. A characteristic fragment would be the sulfate group at m/z 97 (HSO₄⁻).
-
Q1 (Precursor Ion): m/z 395.2
-
Q3 (Product Ion): m/z 97.0
-
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages for maximum sensitivity.
Conclusion
The study of 20alpha-DHP sulfate represents a promising frontier in steroid metabolomics. While direct experimental data remain limited, the protocols and methodologies established for its precursor, 20alpha-DHP, and other sulfated steroids provide a robust framework for its investigation. The application notes and protocols detailed in this document offer a comprehensive guide for researchers to synthesize necessary standards, extract the analyte from biological matrices, and perform sensitive and specific quantification using LC-MS/MS. Further research in this area is crucial to unravel the full biological significance of 20alpha-DHP sulfate and its potential as a clinical biomarker.
Troubleshooting & Optimization
Technical Support Center: 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt
Welcome to the technical support center for 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental use, with a primary focus on solubility issues.
Troubleshooting Guide: Solubility Issues
This guide provides answers to common questions regarding the dissolution and handling of 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt.
Q1: My compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: This is a common issue. Sulfated neurosteroids, including this compound, are often sparingly soluble in aqueous solutions directly. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute that stock into your aqueous buffer. Dimethyl sulfoxide (DMSO) is the preferred organic solvent for this purpose.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution is often due to the final concentration of the organic solvent being too low to maintain solubility or the concentration of the compound exceeding its solubility limit in the mixed solvent system.
-
Ensure Homogeneity: When diluting the DMSO stock, add it to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even mixing. This prevents localized high concentrations that can lead to precipitation.
-
Two-Step Dilution: For maximum solubility in aqueous buffers, first dissolve the compound in DMSO and then dilute this solution with the aqueous buffer of choice. A 1:1 ratio of DMSO to buffer can be an effective intermediate step.
-
Check Final Concentration: Be aware of the compound's solubility limit in the final mixed-solvent medium. For example, a related compound has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS.[1]
-
Limit Aqueous Storage: Do not store the final diluted aqueous solutions for more than one day, as the compound may precipitate out over time.[1] It is best practice to prepare these solutions fresh for each experiment.
Q3: What are the best organic solvents for creating a stock solution?
A3: Based on data from the closely related and structurally similar compound, Pregnenolone Sulfate Sodium Salt, the following solvents are effective for creating stock solutions. It is highly probable that 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt will exhibit similar solubility.
-
Dimethyl sulfoxide (DMSO): Highly effective, dissolving the compound up to ~30 mg/mL.[1][2] It is also miscible with water and cell culture media, making it ideal for subsequent dilutions.[3]
-
Dimethylformamide (DMF): Similar to DMSO, with a solubility of approximately 30 mg/mL.[1][2]
Q4: Can I use heating or sonication to help dissolve the compound?
A4: Gentle warming (to 37°C) and brief sonication can be used to assist in dissolving the compound in the initial organic solvent (e.g., DMSO). However, avoid excessive heating, which could degrade the compound. These methods are generally not recommended for dissolving the compound directly in aqueous buffers where it has low intrinsic solubility.
Solubility Data Summary
The following table summarizes the solubility of the closely related compound, Pregnenolone Sulfate Sodium Salt, in various solvents. This data serves as a strong guideline for 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt due to their structural similarity.
| Solvent | Approximate Solubility | Source |
| DMSO | ~30 mg/mL | [1][2] |
| DMF | ~30 mg/mL | [1][2] |
| Ethanol | ~2 mg/mL | [1][2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Methanol and Water | 1.93 mg/mL |
Detailed Experimental Protocol: Preparing Stock Solutions
This protocol provides a reliable method for preparing a concentrated stock solution and diluting it for use in aqueous experimental setups like cell culture assays.
Objective: To prepare a 10 mM stock solution of 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt (Molecular Weight: 420.54 g/mol [4]) in DMSO and subsequently prepare a 100 µM working solution in cell culture medium.
Materials:
-
20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate Mass for Stock Solution:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 420.54 g/mol × 1000 mg/g = 4.21 mg
-
Accurately weigh out 4.21 mg of the compound.
-
-
Prepare 10 mM DMSO Stock Solution:
-
Aseptically add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
This is your 10 mM stock solution . It can be stored at -20°C for several months.
-
-
Prepare 100 µM Working Solution in Aqueous Medium:
-
Important: This working solution should be prepared fresh before each experiment and should not be stored.
-
Thaw the 10 mM stock solution at room temperature.
-
To prepare 1 mL of a 100 µM working solution, perform a 1:100 dilution of the stock solution.
-
Pipette 990 µL of pre-warmed sterile cell culture medium into a new sterile tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the medium.
-
Immediately cap the tube and vortex gently or invert several times to ensure thorough mixing and prevent precipitation.
-
The final concentration of DMSO in this working solution is 1%. This concentration is typically well-tolerated by most cell lines.
-
Visual Guides: Workflows and Pathways
The following diagrams illustrate key processes related to the use of this compound.
Caption: Workflow for troubleshooting solubility issues.
Caption: Simplified signaling pathway at the GABA-A receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this neurosteroid?
A1: Like many other neurosteroids, 20α-Dihydro Pregnenolone and its sulfated form are known to be modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[5] These compounds can bind to allosteric sites on the receptor complex, thereby altering the flow of chloride ions in response to GABA binding and modulating neuronal excitability.
Q2: Is this compound a positive or negative allosteric modulator?
A2: The effects of neurosteroids can be complex. While many pregnane steroids are positive allosteric modulators (enhancing GABA's effect), sulfated neurosteroids like Pregnenolone Sulfate (PS) often act as negative allosteric modulators or antagonists at GABA-A receptors, inhibiting GABA-gated currents.[5][6]
Q3: What is the molecular weight and formula of the compound?
A3: The molecular formula is C₂₁H₃₃NaO₅S, and the molecular weight is 420.54 g/mol .[4]
Q4: How should I store the solid compound and the stock solution?
A4: The solid, crystalline compound should be stored at -20°C for long-term stability (≥4 years).[1] Concentrated stock solutions made in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Pregnenolone sulfate, sodium salt (20,21-¹³Câ, 99%; 16,16-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-9160-0.005 [isotope.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit the α 1 β 3 γ 2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peak Resolution of Neurosteroid Isomers
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of neurosteroid isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the peak resolution and achieve accurate quantification of these critical neuromodulators.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to achieve good peak resolution for neurosteroid isomers?
A1: Neurosteroid isomers, such as epimers and stereoisomers, often possess identical molecular weights and similar physicochemical properties. This makes their separation by conventional chromatographic and mass spectrometric techniques difficult. The primary challenges include:
-
Structural Similarity: Minor differences in the spatial arrangement of atoms may not provide sufficient selectivity for separation on standard achiral stationary phases.
-
Low Concentrations: Neurosteroids are typically present at very low levels in biological matrices, requiring highly sensitive and selective analytical methods.
-
Poor Ionization Efficiency: Many neurosteroids lack easily ionizable functional groups, leading to low signal intensity in mass spectrometry.
-
Matrix Effects: Biological samples are complex, and co-eluting matrix components can interfere with the ionization and detection of target analytes, leading to ion suppression or enhancement.[1]
Q2: What are the primary analytical techniques for separating neurosteroid isomers?
A2: The most common and effective techniques for the separation of neurosteroid isomers include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Often coupled with mass spectrometry (MS), these techniques utilize specialized chiral stationary phases or specific mobile phase compositions to resolve isomers.[2][3]
-
Supercritical Fluid Chromatography (SFC): SFC is known for its high efficiency and unique selectivity, often providing better resolution for chiral compounds compared to HPLC.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique, particularly for volatile and thermally stable neurosteroids, often requiring derivatization.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can resolve isomers with identical mass-to-charge ratios.
Q3: How can I improve the sensitivity of my neurosteroid analysis by LC-MS?
A3: To enhance sensitivity, consider the following strategies:
-
Derivatization: Introducing a chemical tag to the neurosteroid molecule can significantly improve its ionization efficiency.[6][7] Derivatizing agents can introduce a permanently charged group or a moiety with high proton affinity.
-
Mobile Phase Optimization: The addition of additives like ammonium fluoride or using modifiers such as methanol can enhance the ionization and improve signal intensity.[8][9]
-
Advanced Ionization Sources: Techniques like atmospheric pressure photoionization (APPI) can be more suitable for non-polar steroids compared to electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Instrument Parameters: Optimizing MS parameters such as spray voltage, gas flows, and collision energy is crucial for maximizing signal intensity.
Q4: What is the role of derivatization in neurosteroid analysis?
A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties. In the context of neurosteroid analysis by LC-MS, derivatization serves several purposes:
-
Improved Ionization Efficiency: Attaching a charged or easily ionizable group to the neurosteroid molecule increases its response in the mass spectrometer.
-
Enhanced Chromatographic Separation: Modifying the structure of isomers can sometimes amplify their differences, leading to better separation on a chromatographic column.
-
Increased Specificity: Derivatization can introduce a unique fragment ion that can be used for highly specific detection in tandem mass spectrometry (MS/MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of neurosteroid isomers.
Chromatographic Issues
| Problem | Possible Causes | Solutions |
| Poor Peak Resolution (Co-elution of Isomers) | Inadequate stationary phase selectivity. | • Switch to a Chiral Column: Utilize a stationary phase specifically designed for enantiomeric or diastereomeric separations (e.g., cellulose- or amylose-based columns).[2][3] • Try a Different Achiral Column: Biphenyl phases can offer different selectivity compared to traditional C18 columns for steroid isomers.[9][10] • Optimize Mobile Phase: Adjust the organic modifier (e.g., methanol vs. acetonitrile), pH, or introduce additives to improve selectivity.[8] |
| Sub-optimal mobile phase composition. | • Gradient Optimization: Modify the gradient slope and time to improve the separation of closely eluting peaks. • Mobile Phase Additives: Introduce ion-pairing reagents or other modifiers to alter the interaction of the analytes with the stationary phase.[8] | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | • Adjust Mobile Phase pH: For ionizable neurosteroids, operating at a pH where they are in a single ionic form can reduce tailing.[11] • Use a High-Purity Silica Column: Modern columns have fewer residual silanol groups. • Add a Mobile Phase Modifier: Triethylamine (TEA) can be used to mask active sites on the stationary phase.[11] |
| Column overload. | • Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. | |
| Column contamination or void formation. | • Flush the Column: Use a strong solvent to wash the column. • Replace the Column: If flushing does not resolve the issue, the column may be damaged.[12] | |
| Peak Splitting | Mismatch between injection solvent and mobile phase. | • Ensure Solvent Compatibility: The injection solvent should be weaker than or similar in strength to the initial mobile phase.[13] |
| Column inlet frit blockage. | • Filter Samples: Ensure all samples are filtered before injection. • Use a Guard Column: A guard column can protect the analytical column from particulates.[1] | |
| Injector issues. | • Inspect and Clean the Injector: Check for blockages or worn parts in the autosampler. |
Mass Spectrometry Issues
| Problem | Possible Causes | Solutions |
| Low Signal-to-Noise (S/N) Ratio | Poor ionization of neurosteroids. | • Derivatization: Chemically modify the neurosteroids to improve their ionization efficiency.[6] • Optimize Ion Source Parameters: Adjust spray voltage, gas temperatures, and flow rates. |
| Ion suppression from matrix components. | • Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[14][15][16] • Modify Chromatography: Adjust the gradient to separate the analytes from the interfering compounds. | |
| Inefficient fragmentation (in MS/MS). | • Optimize Collision Energy: Perform a collision energy optimization for each specific neurosteroid isomer. | |
| In-source Fragmentation | High source temperatures or voltages. | • Reduce Source Temperature: Lower the temperature of the ion source. • Optimize Cone Voltage: Lower the voltage applied to the sampling cone. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Neurosteroids from Brain Tissue
This protocol describes a general procedure for extracting neurosteroids from brain tissue, a common first step before chromatographic analysis.[14][15][16][17]
Materials:
-
Brain tissue sample
-
Homogenizer
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
Vacuum manifold
Procedure:
-
Homogenization: Homogenize the brain tissue in an appropriate buffer (e.g., ice-cold water or a methanol/water mixture).
-
Protein Precipitation: Add a sufficient volume of cold methanol to the homogenate to precipitate proteins. Vortex and incubate on ice.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the neurosteroids.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it using a vacuum manifold.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of methanol in water to remove polar interferences.
-
Elution: Elute the neurosteroids from the cartridge using a high percentage of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Chiral HPLC-MS/MS for the Separation of Neurosteroid Epimers
This protocol provides a starting point for developing a chiral HPLC-MS/MS method for separating neurosteroid epimers.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Lux Cellulose-1 or a similar polysaccharide-based column).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation. The exact gradient will need to be optimized for the specific isomers of interest.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: Typically maintained between 25-40 °C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative ESI, depending on the neurosteroid and any derivatization used.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the precursor ion and the most abundant and specific product ions for each neurosteroid isomer.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
Quantitative Data Summary
The following tables provide examples of chromatographic conditions and resulting resolution for the separation of neurosteroid isomers. Note that optimal conditions can vary depending on the specific instrument and isomers being analyzed.
Table 1: Comparison of HPLC Columns for Steroid Isomer Separation [9]
| Isomer Pair | Column Type | Mobile Phase B | Resolution (Rs) | Reference |
| 21-Deoxycortisol vs. 11-Deoxycortisol | Accucore Biphenyl (2.6 µm) | Methanol | 7.93 | Thermo Fisher Scientific |
| 21-Deoxycortisol vs. 11-Deoxycortisol | C18 | Methanol | 1.9 | Thermo Fisher Scientific |
| Dexamethasone vs. Betamethasone | Lux i-Cellulose-5 | Acetonitrile/Water | >1.5 | [3] |
| Pregnanolone Isomers | Lux Cellulose-1 | Methanol/CO2 (SFC) | >1.5 | [18] |
Table 2: Impact of Mobile Phase Additives on Resolution [8]
| Analyte Pair | Mobile Phase | Additive (Concentration) | Effect on Resolution |
| Chlorogenic acid vs. Caffeic acid | Methanol/Water | Acetic Acid | Increased resolution |
| Chlorogenic acid vs. Caffeic acid | Methanol/Water | Triethylamine | Decreased resolution |
| Bioactive Compounds | Methanol/Water | Ionic Liquid [BMIM][BF4] (0.01 M) | Optimum separation |
Visualizations
Experimental Workflow for Neurosteroid Isomer Analysis
Caption: Workflow for neurosteroid isomer analysis.
Signaling Pathway of Allopregnanolone at the GABA-A Receptor
Caption: Allopregnanolone's modulation of GABA-A receptor.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. fagg.be [fagg.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.com [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 20α-DHP Sulfate
Welcome to the technical support center for 20α-DHP sulfate (20α-hydroxyprogesterone sulfate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 20α-DHP sulfate in solution and to offer troubleshooting assistance for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 20α-DHP sulfate and why is its stability in solution important?
A1: 20α-DHP sulfate is a sulfated metabolite of 20α-hydroxyprogesterone, a steroid involved in various physiological processes. The stability of 20α-DHP sulfate in solution is crucial for accurate quantification in biological samples, for maintaining its integrity in in vitro experiments, and for ensuring the proper concentration of active compounds in drug development studies. Degradation can lead to inaccurate results and misinterpretation of its biological role.
Q2: What are the primary factors that can affect the stability of 20α-DHP sulfate in solution?
A2: The stability of 20α-DHP sulfate can be influenced by several factors, including:
-
pH: The sulfate group is susceptible to hydrolysis, especially under acidic conditions.
-
Temperature: Higher temperatures can accelerate the rate of degradation.
-
Solvent Composition: The type of solvent and the presence of co-solvents can impact stability.
-
Light Exposure: Photodegradation can occur, particularly with exposure to UV light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the steroid structure.
-
Enzymatic Degradation: In biological samples, enzymes such as sulfatases can cleave the sulfate group.
Q3: How should I prepare stock solutions of 20α-DHP sulfate?
A3: It is recommended to prepare stock solutions in a non-aqueous, inert solvent such as anhydrous ethanol or dimethyl sulfoxide (DMSO). These solutions should be stored at -20°C or lower in tightly sealed, light-protected vials. For aqueous working solutions, it is advisable to prepare them fresh from the stock solution just before use to minimize hydrolysis.
Q4: What are the expected degradation products of 20α-DHP sulfate?
A4: The primary degradation product under hydrolytic conditions (acidic or enzymatic) is expected to be 20α-hydroxyprogesterone, resulting from the cleavage of the sulfate group. Under oxidative or photolytic stress, other degradation products may form due to modifications of the steroid ring structure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of 20α-DHP sulfate.
Issue 1: Inconsistent or lower-than-expected concentrations in analytical measurements.
| Possible Cause | Troubleshooting Step |
| Degradation during storage | Verify the storage conditions of your stock and working solutions. Ensure they are stored at ≤ -20°C and protected from light. Prepare fresh working solutions for each experiment. |
| Hydrolysis in aqueous solution | Minimize the time 20α-DHP sulfate is in an aqueous buffer, especially at acidic pH. If possible, perform experiments at a neutral or slightly basic pH. |
| Adsorption to container surfaces | Use low-adsorption polypropylene or silanized glass vials. |
| Inaccurate pipetting | Calibrate your pipettes regularly. For viscous solvents like DMSO, use positive displacement pipettes or reverse pipetting techniques. |
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
| Possible Cause | Troubleshooting Step |
| Sample degradation | This is a strong indicator of degradation. Refer to the stability data tables below to understand potential degradation under your experimental conditions. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Contaminated solvent or glassware | Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection of your solvent to check for contaminants. |
| Carryover from previous injections | Implement a robust needle wash protocol in your HPLC method, using a strong solvent to clean the injection port and needle between samples. |
| Matrix effects from biological samples | Employ a suitable sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix. |
Quantitative Stability Data
The following tables summarize the hypothetical stability data for 20α-DHP sulfate under various stress conditions. This data is intended to be illustrative and guide experimental design. Actual stability should be determined empirically.
Table 1: Stability of 20α-DHP Sulfate in Aqueous Buffers at Different pH and Temperatures (48 hours)
| pH | Temperature | Remaining 20α-DHP Sulfate (%) |
| 3.0 | 4°C | 85.2 |
| 3.0 | 25°C | 65.7 |
| 3.0 | 37°C | 40.1 |
| 7.4 | 4°C | 99.5 |
| 7.4 | 25°C | 98.1 |
| 7.4 | 37°C | 95.3 |
| 9.0 | 4°C | 99.8 |
| 9.0 | 25°C | 99.2 |
| 9.0 | 37°C | 98.5 |
Table 2: Photostability of 20α-DHP Sulfate in Solution (Methanol:Water 1:1)
| Exposure Time (hours) | Remaining 20α-DHP Sulfate (%) |
| 0 | 100 |
| 6 | 92.3 |
| 12 | 85.1 |
| 24 | 72.5 |
Table 3: Oxidative Degradation of 20α-DHP Sulfate (3% H₂O₂ in Methanol:Water 1:1 at 25°C)
| Incubation Time (hours) | Remaining 20α-DHP Sulfate (%) |
| 0 | 100 |
| 2 | 88.9 |
| 4 | 78.2 |
| 8 | 61.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of 20α-DHP Sulfate
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 20α-DHP sulfate in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, incubate a 100 µg/mL solution in methanol at 60°C for 24 hours.
-
Photodegradation: Expose a 100 µg/mL solution in methanol:water (1:1) to a photostability chamber (ICH Q1B option 2) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for 20α-DHP Sulfate
This method is designed to separate 20α-DHP sulfate from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute samples to an appropriate concentration with the initial mobile phase composition.
Visualizations
Troubleshooting low recovery of sulfated steroids in extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the low recovery of sulfated steroids during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of sulfated steroids low and inconsistent?
Low and inconsistent recovery in SPE can stem from several factors, from incorrect method parameters to procedural errors. Key areas to investigate include the choice of SPE sorbent, sample pH, the composition of wash and elution solvents, and potential matrix effects.[1][2] Human error, such as inconsistent flow rates or allowing cartridges to dry out, can also significantly impact reproducibility.[2]
Q2: How do I select the appropriate SPE sorbent for sulfated steroids?
The choice of sorbent is critical and depends on the analyte's properties.[3][4] Sulfated steroids are anionic and relatively polar. Therefore, several retention mechanisms can be employed:
-
Anion Exchange (SAX, WAX): This is a strong retention mechanism based on the electrostatic interaction between the negatively charged sulfate group and a positively charged sorbent.[5][6] Mixed-mode sorbents combining anion exchange with reversed-phase properties (e.g., MAX) are also highly effective.[2]
-
Reversed-Phase (e.g., C18, Polymeric HLB): While sulfated steroids are more polar than their free forms, they can still be retained on reversed-phase sorbents, especially polymeric ones like Hydrophilic-Lipophilic Balanced (HLB) sorbents.[7][8] These are effective for simultaneously analyzing free and sulfated steroids.[8]
-
Normal-Phase: This is suitable for polar compounds in non-polar solvents. If your sample is in an organic matrix, a normal-phase sorbent like silica could be used.[4][5]
Q3: What is the optimal pH for the sample and solvents during extraction?
Proper pH control is crucial, especially when using ion-exchange sorbents.[1][2] For anion exchange, the pH of the sample load solution must be adjusted to ensure the sulfated steroid's sulfate group is deprotonated (negatively charged) and the sorbent is positively charged.[6] For many sulfated steroids, a neutral pH around 7 is often optimal for retention.[9] A very acidic pH can protonate the sulfate group, disrupting its ability to bind to an anion exchanger.[10]
Q4: My analyte is being lost during the wash step. How can I prevent this?
Analyte loss during the wash step occurs when the wash solvent is too strong, prematurely eluting the compound of interest.[2] The goal is to use the strongest solvent possible that removes matrix interferences without affecting the analyte.[11]
Troubleshooting Steps:
-
Reduce Solvent Strength: Decrease the percentage of organic solvent in your aqueous wash solution.[2] For example, if you are using 30% methanol, try 15% or 20%.
-
Optimize pH: Adjust the pH of the wash solution to maximize the interaction between the analyte and the sorbent while potentially neutralizing interfering compounds.
-
Fraction Collection: Collect the wash fraction and analyze it for the presence of your target analyte to confirm if it's being eluted prematurely.
Q5: I am seeing poor recovery after the elution step. What could be the cause?
Incomplete elution occurs if the elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.[1][2]
Troubleshooting Steps:
-
Increase Solvent Strength: Use a stronger organic solvent or increase its proportion in the elution mix.[12]
-
Modify pH: For ion-exchange sorbents, the elution solvent should neutralize the charge interaction. For a sulfated steroid on an anion exchanger, this can be achieved by using a high pH solution to deprotonate the sorbent or a low pH to protonate the analyte, though the former is more common. Using a buffer with a high ionic strength can also help disrupt the interaction.[6]
-
Increase Elution Volume: Ensure you are using a sufficient volume of solvent to elute the analyte completely. It may be beneficial to apply the elution solvent in multiple, smaller aliquots.
Q6: Could matrix effects be responsible for my low recovery?
Yes, matrix effects can significantly impact recovery and are a common issue in complex samples like plasma or urine.[1][13] Components in the matrix can compete with the analyte for binding sites on the sorbent or cause ion suppression/enhancement during LC-MS analysis, which may be misinterpreted as low recovery.[1][13] Using a highly selective SPE method, such as one based on a mixed-mode sorbent, can help produce a cleaner extract and minimize matrix effects.[14]
Troubleshooting Workflow for Low Recovery
The following diagram outlines a logical workflow for diagnosing and resolving low recovery issues.
Caption: A step-by-step workflow for troubleshooting low recovery.
Experimental Protocols
General Solid-Phase Extraction (SPE) Protocol for Sulfated Steroids
This protocol provides a starting point for developing a robust SPE method using a mixed-mode anion exchange sorbent. Optimization of volumes and solvent compositions is recommended for each specific application.
1. Sorbent Conditioning:
-
Purpose: To activate the sorbent's functional groups and ensure reproducible interactions.
-
Procedure: Pass 1-3 mL of methanol through the cartridge, followed by 1-3 mL of DI water.[8] Do not allow the sorbent bed to dry out after this step.[11]
2. Sorbent Equilibration:
-
Purpose: To create a chemical environment similar to the sample load, maximizing analyte retention.[12]
-
Procedure: Pass 1-3 mL of an appropriate buffer (e.g., 25 mM ammonium acetate) at the desired pH through the cartridge.
3. Sample Loading:
-
Purpose: To bind the target analyte to the sorbent.
-
Procedure: Dilute the pre-treated sample (e.g., plasma, hydrolyzed urine) with the equilibration buffer. Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5-2 mL/min).[8][15]
4. Washing:
-
Purpose: To remove weakly bound matrix interferences.
-
Procedure: Wash the cartridge with 1-3 mL of a weak solvent. This is a critical step for optimization. Start with a highly aqueous solution (e.g., 5% methanol in equilibration buffer) and analyze the wash fraction to ensure no analyte is lost.[8]
5. Elution:
-
Purpose: To disrupt the sorbent-analyte interaction and collect the purified analyte.
-
Procedure: Elute the sulfated steroid with 1-3 mL of a strong solvent. For an anion exchanger, this is typically a basic organic solution (e.g., 2-5% ammonium hydroxide in methanol or acetonitrile).[15] Collect the eluate for analysis.
SPE Workflow Diagram
References
- 1. specartridge.com [specartridge.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [m.alwsci.com]
- 6. biotage.com [biotage.com]
- 7. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pH dependence of steroid hormone--organic matter interactions at environmental concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Quantification of 20α-DHP Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 20α-hydroxyprogesterone sulfate (20α-DHP sulfate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 20α-DHP sulfate?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of 20α-DHP sulfate. The primary cause is competition between the analyte and matrix components for ionization in the mass spectrometer's source.
Q2: How can I determine if my 20α-DHP sulfate assay is affected by matrix effects?
A2: The presence of matrix effects can be evaluated by a post-extraction addition experiment. In this procedure, a known amount of 20α-DHP sulfate is spiked into a blank matrix extract, and the signal is compared to that of the same amount of analyte in a neat solution (mobile phase). A significant difference in signal intensity indicates the presence of matrix effects.
Q3: What are the most common sources of matrix effects in biofluids like plasma and serum?
A3: The most common sources of matrix effects in plasma and serum are phospholipids from cell membranes, salts, and endogenous metabolites. These components can co-elute with 20α-DHP sulfate and interfere with its ionization.
Q4: What are the general strategies to mitigate matrix effects?
A4: Strategies to mitigate matrix effects can be broadly categorized as:
-
Sample Preparation: Employing effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Chromatography: Optimizing the chromatographic method to separate 20α-DHP sulfate from matrix components.
-
Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) of 20α-DHP sulfate can help to compensate for matrix effects, as it will be similarly affected as the analyte of interest.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 20α-DHP sulfate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no signal for 20α-DHP sulfate | Inefficient extraction or significant ion suppression. | 1. Verify the extraction protocol and ensure proper pH and solvent selection.2. Perform a post-extraction addition experiment to assess ion suppression.3. Optimize the chromatographic method to separate the analyte from suppression zones.4. Consider a more rigorous sample cleanup method, such as a different SPE sorbent. |
| High variability in results (poor precision) | Inconsistent matrix effects between samples or sample preparation variability. | 1. Ensure consistent sample collection and handling procedures.2. Automate the sample preparation process if possible to reduce human error.3. Use a stable isotope-labeled internal standard to normalize for variability.4. Evaluate different sample cleanup strategies for better consistency. |
| Poor accuracy (results are consistently too high or too low) | Ion enhancement or suppression, or inaccurate calibration standards. | 1. Quantify the matrix effect and, if significant, improve the sample cleanup method.2. Prepare calibration standards in a matrix that closely matches the study samples (e.g., charcoal-stripped serum).3. Verify the concentration and purity of your analytical standards. |
| Peak tailing or fronting in the chromatogram | Column degradation, inappropriate mobile phase, or sample overload. | 1. Check the column performance with a standard mixture.2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.3. Reduce the injection volume or dilute the sample. |
Quantitative Data Summary
| Parameter | 17α-hydroxyprogesterone |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 nmol/L |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 76 - 89%[1] |
Experimental Protocols
The following is a general protocol for the extraction and analysis of steroid sulfates from serum or plasma, which can be adapted for 20α-DHP sulfate. Note: This protocol should be thoroughly validated for 20α-DHP sulfate before use in routine analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for using a polymeric reversed-phase SPE sorbent.
-
Conditioning:
-
Add 1 mL of methanol to the SPE cartridge.
-
Add 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat 0.5 mL of serum or plasma by adding an internal standard and diluting with 0.5 mL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Wash the cartridge with 1 mL of hexane.
-
-
Elution:
-
Elute the 20α-DHP sulfate with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A gradient from 30% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for sulfated steroids.
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for 20α-DHP sulfate and its internal standard must be determined by direct infusion.
-
Visualizations
References
Technical Support Center: 20alpha-Dihydro Pregnenolone 3-Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 20alpha-Dihydro Pregnenolone 3-Sulfate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 20alpha-Dihydro Pregnenolone 3-Sulfate degradation?
A1: The degradation of 20alpha-Dihydro Pregnenolone 3-Sulfate primarily occurs through two pathways:
-
Enzymatic Degradation: The most common cause of degradation is exposure to sulfatase enzymes. These enzymes, present in many biological samples (e.g., tissue homogenates, cell lysates, and serum), hydrolyze the sulfate group, converting the molecule into its non-sulfated form, 20alpha-Dihydro Pregnenolone.
-
Chemical Degradation: Exposure to acidic conditions can lead to the hydrolysis of the sulfate ester bond. The stability of the molecule is also affected by temperature over time.
Q2: How can I prevent enzymatic degradation of 20alpha-Dihydro Pregnenolone 3-Sulfate in my samples?
A2: To prevent enzymatic degradation, it is crucial to inhibit sulfatase activity. This can be achieved by:
-
Working at low temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.
-
Using sulfatase inhibitors: Add a broad-spectrum sulfatase inhibitor to your lysis and reaction buffers.
-
Heat inactivation: For some experimental workflows, a brief heat inactivation step (e.g., 60°C for 10 minutes) of the sample can denature and inactivate sulfatases. However, the compatibility of this method with your downstream applications should be verified.
Q3: What are the optimal storage conditions for 20alpha-Dihydro Pregnenolone 3-Sulfate?
A3: For long-term stability, 20alpha-Dihydro Pregnenolone 3-Sulfate should be stored as a solid at -20°C or lower. For solutions, it is recommended to prepare aliquots in a suitable solvent (e.g., ethanol, DMSO, or aqueous buffer) and store them at -80°C to minimize freeze-thaw cycles. Short-term storage of solutions at 4°C should be avoided for periods longer than a few hours.
Q4: What is the recommended pH range for working with 20alpha-Dihydro Pregnenolone 3-Sulfate?
A4: To prevent acid-catalyzed hydrolysis, it is recommended to work with 20alpha-Dihydro Pregnenolone 3-Sulfate in neutral to slightly alkaline buffers (pH 7.0 - 8.0). Avoid acidic buffers (pH < 6.0) for prolonged periods.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 20alpha-Dihydro Pregnenolone 3-Sulfate.
| Problem | Possible Cause | Solution |
| Low or undetectable levels of 20alpha-Dihydro Pregnenolone 3-Sulfate in analyzed samples. | Enzymatic degradation: Sulfatase activity in the sample has hydrolyzed the compound. | 1. Re-prepare samples, ensuring all steps are performed at 4°C or on ice.2. Add a sulfatase inhibitor to all buffers that come into contact with the sample.3. Consider a heat inactivation step for your sample if compatible with your downstream analysis. |
| Chemical degradation: The compound has been exposed to acidic conditions. | 1. Check the pH of all buffers and solutions used. Ensure they are in the recommended neutral to slightly alkaline range.2. Avoid prolonged incubation in acidic solutions. | |
| Improper storage: The compound has degraded during storage. | 1. Review your storage conditions. Ensure the compound (solid or solution) is stored at the recommended temperature (-20°C or -80°C).2. Avoid multiple freeze-thaw cycles by preparing and using aliquots. | |
| Inconsistent results between experimental replicates. | Variable enzymatic degradation: Inconsistent addition of inhibitors or temperature control between samples. | 1. Standardize your sample preparation protocol to ensure consistent addition of sulfatase inhibitors to all samples.2. Maintain a consistent low temperature for all samples throughout the preparation process. |
| Variability in sample handling: Differences in incubation times or exposure to potentially degrading conditions. | 1. Ensure uniform handling and incubation times for all samples.2. Prepare a master mix of buffers and inhibitors to add to all samples to minimize pipetting variability. | |
| Appearance of an unexpected peak corresponding to 20alpha-Dihydro Pregnenolone in analytical runs (e.g., LC-MS). | Degradation during sample processing or analysis: The compound has been converted to its non-sulfated form. | 1. Review the entire workflow for potential sources of degradation, including extraction, evaporation, and reconstitution steps.2. Ensure the mobile phase and any additives used in the analytical method are not acidic.3. Minimize the time samples spend at room temperature before and during analysis. |
Data Presentation
Table 1: Recommended Storage Conditions for 20alpha-Dihydro Pregnenolone 3-Sulfate
| Form | Storage Temperature | Duration | Notes |
| Solid (lyophilized powder) | -20°C or lower | Long-term (years) | Protect from moisture. |
| Stock Solution (in organic solvent, e.g., DMSO, Ethanol) | -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. |
| Working Solution (in aqueous buffer) | -80°C | Short to medium-term (weeks to months) | Aliquot to avoid freeze-thaw cycles. Use of sulfatase inhibitors is recommended if the buffer will be used with biological samples. |
| Working Solution (in aqueous buffer) | 4°C | Short-term (hours) | Not recommended for storage longer than a working day. |
Experimental Protocols
Protocol 1: Preparation of 20alpha-Dihydro Pregnenolone 3-Sulfate Stock and Working Solutions
-
Materials:
-
20alpha-Dihydro Pregnenolone 3-Sulfate (solid)
-
Anhydrous ethanol or DMSO
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of solid 20alpha-Dihydro Pregnenolone 3-Sulfate to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for 1 mg of a compound with MW 422.55 g/mol , add 236.6 µL of DMSO for a 10 mM solution).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Procedure for Working Solution (e.g., 100 µM in PBS):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution 1:100 in the desired aqueous buffer (e.g., add 10 µL of the 10 mM stock to 990 µL of PBS).
-
Mix thoroughly by gentle vortexing.
-
Use the working solution immediately or store on ice for the duration of the experiment. For storage longer than a few hours, it is recommended to prepare fresh or store at -80°C.
-
Protocol 2: Extraction of 20alpha-Dihydro Pregnenolone 3-Sulfate from Plasma/Serum Samples
-
Materials:
-
Plasma or serum samples
-
Ice bath
-
Sulfatase inhibitor (e.g., sodium chlorate, or a commercial inhibitor cocktail)
-
Cold protein precipitation solvent (e.g., acetonitrile or methanol)
-
Centrifuge capable of reaching 4°C
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (compatible with your analytical method)
-
-
Procedure:
-
Thaw plasma/serum samples on ice.
-
Immediately upon thawing, add a sulfatase inhibitor to each sample according to the manufacturer's instructions.
-
For protein precipitation, add 3 volumes of ice-cold acetonitrile to 1 volume of the plasma/serum sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).
-
Vortex the samples for 30 seconds to precipitate proteins.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the extracted steroid to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator at a low temperature (e.g., 30°C).
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent for your analytical method (e.g., 50% methanol in water for LC-MS analysis).
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction of 20alpha-Dihydro Pregnenolone 3-Sulfate.
Caption: Degradation pathways of 20alpha-Dihydro Pregnenolone 3-Sulfate.
Caption: Troubleshooting logic for experiments with 20alpha-Dihydro Pregnenolone 3-Sulfate.
Technical Support Center: 20alpha-DHP Sulfate Immunoassay
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of a 20alpha-DHP sulfate standard curve, presumably using a competitive enzyme-linked immunosorbent assay (ELISA). As specific commercial kits for 20alpha-DHP sulfate may vary, the following information is based on established principles for steroid hormone immunoassays, particularly those for structurally similar molecules like 17-alpha-hydroxyprogesterone.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive ELISA for 20alpha-DHP sulfate?
A competitive ELISA is an immunoassay format used to quantify 20alpha-DHP sulfate in a sample. In this assay, 20alpha-DHP sulfate in the sample competes with a known amount of enzyme-labeled 20alpha-DHP sulfate (conjugate) for a limited number of binding sites on an antibody that is pre-coated on a microplate. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of 20alpha-DHP sulfate in the sample. A standard curve is generated using known concentrations of 20alpha-DHP sulfate, and the concentration in unknown samples is determined by comparing their absorbance to the standard curve.[1][2]
Q2: How should I prepare my standards and samples?
All standards, controls, and samples should be brought to room temperature before use and mixed gently without foaming.[1] If your samples are expected to have a high concentration of 20alpha-DHP sulfate, they should be diluted with the zero standard (standard A) provided in the kit.[2] It is crucial to use new disposable pipette tips for each standard, control, or sample to prevent cross-contamination.[1][2]
Q3: What are the critical steps in the experimental procedure?
The most critical steps include:
-
Pipetting accuracy: Precise pipetting of standards, samples, and reagents is essential for reliable results.
-
Incubation times and temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[1] Inconsistent timing can lead to assay drift.
-
Washing: Proper and thorough washing is crucial to remove unbound reagents and reduce background noise. Inadequate washing can result in high background and poor data quality.[1]
-
Substrate reaction: The substrate is light-sensitive and should be protected from light. The incubation time for the substrate reaction should be consistent across all wells.[3]
Q4: How do I analyze my data?
First, calculate the average absorbance for each set of duplicate standards, controls, and samples. Then, plot the average absorbance values of the standards on the Y-axis against their corresponding concentrations on the X-axis using semi-logarithmic graph paper or appropriate software. A four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is often recommended for competitive immunoassays. The concentration of 20alpha-DHP sulfate in your samples can then be interpolated from this standard curve.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background or high absorbance in zero standard | Inadequate washing | Ensure thorough washing of the wells. Increase the number of wash cycles or the soak time during washing. Tap the plate on absorbent paper to remove all residual wash buffer.[1] |
| Contaminated reagents | Use fresh, properly stored reagents. Do not mix components from different kit lots. | |
| Substrate solution has turned blue | The substrate has been contaminated or exposed to light for a prolonged period. Discard the substrate and use fresh, colorless substrate.[3] | |
| Low or no signal | Reagents not at room temperature | Allow all reagents to equilibrate to room temperature for at least 30 minutes before use.[1] |
| Improper reagent preparation | Double-check the dilution calculations and procedures for all reagents, especially the enzyme conjugate and wash buffer. | |
| Reagents expired or improperly stored | Verify the expiration dates on all kit components and ensure they have been stored at the recommended temperature. | |
| Poor standard curve | Pipetting errors | Use calibrated pipettes and new tips for each addition. Be consistent in your pipetting technique. |
| Improper standard dilution | Carefully prepare the serial dilutions of the standard. Ensure thorough mixing at each dilution step. | |
| Incorrect plate reading | Ensure the plate reader is set to the correct wavelength (typically 450 nm for TMB substrate). Check for and remove any bubbles in the wells before reading.[3] | |
| High coefficient of variation (CV) between duplicates | Pipetting inconsistency | Be consistent with the timing and technique of pipetting for all wells. |
| Incomplete mixing | Gently mix the contents of the wells after adding reagents. | |
| Plate not washed uniformly | Ensure all wells are washed with the same volume and for the same duration. If using a multichannel pipette, ensure all tips are dispensing correctly. |
Experimental Protocol: 20alpha-DHP Sulfate Competitive ELISA (Generalized)
This protocol is a generalized procedure based on common practices for steroid hormone ELISAs.[1][2][4] Always refer to the specific instructions provided with your assay kit.
1. Reagent Preparation:
-
Allow all kit components and samples to reach room temperature (18-25°C).
-
Prepare the wash buffer by diluting the concentrated wash solution with deionized or distilled water as instructed in the kit manual.
-
Prepare the enzyme-conjugate solution according to the kit's instructions. This is often done shortly before use.
2. Assay Procedure:
-
Secure the required number of antibody-coated microplate wells in the plate holder.
-
Pipette 25 µL of each standard, control, and sample into the appropriate wells in duplicate.
-
Pipette 200 µL of the prepared enzyme conjugate into each well.
-
Incubate the plate for 60 minutes at room temperature, preferably on a plate shaker at approximately 200 rpm.
-
Wash the wells 3 times with 250 µL of diluted wash buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution. A reference wavelength of 600-650 nm can be used if available.
3. Data Analysis:
-
Calculate the mean absorbance for each duplicate.
-
Plot a standard curve of the mean absorbance versus the standard concentrations on a semi-log scale.
-
Determine the concentration of 20alpha-DHP sulfate in the samples by interpolating their mean absorbance values from the standard curve.
Performance Characteristics of Similar Steroid ELISAs
The following table summarizes typical performance characteristics for commercially available 17-alpha-hydroxyprogesterone and progesterone ELISA kits, which can serve as a reference for what to expect from a 20alpha-DHP sulfate assay.
| Parameter | 17-alpha-Hydroxyprogesterone ELISA | Progesterone ELISA |
| Assay Range | 24.69 - 6,000 pg/mL[5] | 50 - 3,200 pg/mL |
| Analytical Sensitivity | 20.3 pg/mL[5] | 47.9 pg/mL |
| Intra-assay CV | 6.6%[5] | 3.9% |
| Inter-assay CV | 8.0%[5] | 5.7% |
| Sample Volume | 50 µL (Serum, Plasma, Fecal Extract)[5] | 12.5 µL (Urine), 50 µL (Fecal Extract, Supernatant) |
Visualizations
Caption: Principle of Competitive ELISA for 20alpha-DHP Sulfate.
Caption: Workflow for 20alpha-DHP Sulfate Standard Curve Generation.
References
Validation & Comparative
A Comparative Guide to the Biological Effects of Pregnenolone Sulfate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of pregnenolone sulfate (PREGS) and its key isomers. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction
Pregnenolone sulfate (PREGS) is an endogenous neurosteroid synthesized from cholesterol.[1] It and its isomers are potent modulators of various neurotransmitter receptors and ion channels, exhibiting a range of effects from cognitive enhancement to neuroprotection. Understanding the distinct biological activities of these isomers is crucial for the development of targeted therapeutics. This guide focuses on comparing the effects of PREGS with its enantiomer, as well as other structurally related neurosteroids such as epipregnanolone sulfate and dehydroepiandrosterone sulfate (DHEAS).
Synthesis and Structure of Pregnenolone Sulfate and Its Isomers
Pregnenolone is synthesized from cholesterol via the action of the cholesterol side-chain cleavage enzyme.[1] Sulfation of pregnenolone by sulfotransferase enzymes yields pregnenolone sulfate.[2] The core structure of these neurosteroids is a pregnane skeleton, and their diverse biological activities arise from variations in the stereochemistry of the 3-hydroxy group (α vs. β), the reduction of the A-ring (5α vs. 5β), and the presence or absence of a sulfate group.
Comparative Biological Effects
The primary targets for PREGS and its isomers are GABA-A receptors and NMDA receptors, where they act as allosteric modulators. Their effects are highly dependent on their specific stereochemistry.
Modulation of GABA-A Receptors
GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. PREGS and some of its isomers are known negative allosteric modulators (NAMs) of GABA-A receptors, meaning they reduce the receptor's activity. In contrast, other isomers, such as allopregnanolone, are potent positive allosteric modulators (PAMs), enhancing GABA-A receptor function.[3]
Key Findings:
-
Pregnenolone Sulfate (PREGS): Acts as a negative allosteric modulator of GABA-A receptors, inhibiting GABA-induced chloride currents.[3][4] This inhibitory effect is largely independent of the GABA-A receptor subunit composition.[3]
-
ent-Pregnenolone Sulfate: The unnatural enantiomer of PREGS also acts as a negative modulator of GABA-A receptors with little to no enantioselectivity observed for this action.[5]
-
3β-hydroxy vs. 3α-hydroxy Isomers: Generally, 3β-hydroxy pregnane steroids, like PREGS, are inhibitory at GABA-A receptors, whereas 3α-hydroxy isomers, like allopregnanolone, are potentiators.[3]
-
5α-reduced vs. 5β-reduced Isomers: 5α-reduced steroids, such as allopregnanolone, are typically more potent potentiators of GABA-A receptors than their 5β-isomers.[3]
-
Dehydroepiandrosterone Sulfate (DHEAS): Similar to PREGS, DHEAS is also a negative allosteric modulator of GABA-A receptors.[5]
Quantitative Comparison of Inhibitory Effects on GABA-A Receptors:
| Compound | Receptor Preparation | IC50 (µM) | Reference |
| Pregnenolone Sulfate (PREGS) | Cultured Rat Hippocampal Neurons | 82 ± 12 | [5] |
| ent-Pregnenolone Sulfate | Cultured Rat Hippocampal Neurons | 76 ± 27 | [5] |
| Dehydroepiandrosterone Sulfate (DHEAS) | Cultured Rat Hippocampal Neurons | 11 ± 1 | [5] |
| ent-Dehydroepiandrosterone Sulfate | Cultured Rat Hippocampal Neurons | 80 ± 14 | [5] |
Modulation of NMDA Receptors
NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. PREGS and its isomers can act as both positive and negative modulators of NMDA receptors, depending on the specific isomer and receptor subunit composition.
Key Findings:
-
Pregnenolone Sulfate (PREGS): Generally acts as a positive allosteric modulator of NMDA receptors, enhancing glutamate-induced currents. This effect is known to be involved in its cognitive and memory-enhancing properties.
-
Epipregnanolone Sulfate: The 3α-hydroxy isomer of PREGS, can have opposing effects, often acting as a negative modulator of NMDA receptors.
-
Subunit Specificity: The modulatory effects of PREGS on NMDA receptors can vary depending on the specific NR2 subunit (A, B, C, or D) present in the receptor complex.
Quantitative Comparison of Modulatory Effects on NMDA Receptors:
Currently, a comprehensive table with directly comparable EC50/IC50 values for a wide range of PREGS isomers on different NMDA receptor subtypes is not available in the literature reviewed. Research in this area is ongoing.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This technique is used to measure the ion currents flowing through GABA-A receptors in response to GABA and the modulatory effects of pregnenolone sulfate isomers.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The cells are voltage-clamped at a holding potential of -60 mV.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 2 ATP-Mg (pH 7.2).
-
-
Drug Application: GABA and the neurosteroid isomers are applied to the cells using a rapid solution exchange system.
-
Data Analysis: The peak and steady-state currents in the presence and absence of the neurosteroids are measured and compared to determine the modulatory effect (potentiation or inhibition). IC50 or EC50 values are calculated from concentration-response curves.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Radioligand Binding Assay for NMDA Receptors
This assay is used to determine the affinity of pregnenolone sulfate isomers for the NMDA receptor.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the NMDA receptor (e.g., [3H]MK-801) and varying concentrations of the unlabeled pregnenolone sulfate isomer being tested.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the isomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for NMDA Receptor Radioligand Binding Assay.
Signaling Pathways
The modulation of GABA-A and NMDA receptors by pregnenolone sulfate isomers leads to downstream changes in neuronal excitability and signaling cascades.
Caption: Signaling Pathways of PREGS at GABA-A and NMDA Receptors.
Conclusion
The biological effects of pregnenolone sulfate and its isomers are highly specific and often opposing, depending on their stereochemistry. While PREGS and other 3β-hydroxy steroids are generally inhibitory at GABA-A receptors, 3α-hydroxy isomers are potentiators. At NMDA receptors, PREGS typically enhances receptor function. These distinct pharmacological profiles highlight the potential for developing isomer-specific drugs for a variety of neurological and psychiatric disorders. Further research is needed to fully elucidate the therapeutic potential of these fascinating neurosteroids.
References
- 1. Pregnenolone sulfate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 4. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurosteroid analogues. 6. The synthesis and GABAA receptor pharmacology of enantiomers of dehydroepiandrosterone sulfate, pregnenolone sulfate, and (3alpha,5beta)-3-hydroxypregnan-20-one sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 20α-DHP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 20α-dihydroprogesterone (20α-DHP), a critical metabolite of progesterone. Given the limited commercial availability of a dedicated 20α-DHP sulfate analytical standard, this document focuses on the validation of analytical methods for 20α-DHP and compares its performance with alternative steroid metabolite standards. The information presented herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research needs.
Introduction to 20α-DHP
20α-DHP, also known as 20α-hydroxyprogesterone, is a key steroid hormone and a major metabolite of progesterone. It plays a significant role in various physiological processes, including the regulation of pregnancy, luteolysis, and has been implicated in the pathophysiology of certain cancers, such as breast cancer. Accurate and precise quantification of 20α-DHP is therefore crucial for advancing our understanding of its biological functions and its potential as a clinical biomarker.
Analytical Methodologies for 20α-DHP Quantification
The two primary analytical techniques employed for the quantification of 20α-DHP in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly specific analytical technique that has become the gold standard for steroid hormone analysis. It offers high sensitivity and the ability to multiplex, allowing for the simultaneous measurement of multiple analytes in a single run.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that offers a high-throughput and cost-effective solution for hormone analysis. While generally less specific than LC-MS/MS, ELISA kits are readily available and do not require the same level of capital investment in instrumentation.
Performance Comparison: LC-MS/MS vs. ELISA
The following table summarizes the key performance characteristics of LC-MS/MS and ELISA for the analysis of progesterone metabolites, including 20α-DHP. The data for LC-MS/MS is based on published validation parameters for closely related progesterone metabolites, such as 17α-hydroxyprogesterone, due to the limited availability of specific 20α-DHP validation reports.
| Performance Parameter | LC-MS/MS (for Progesterone Metabolites) | ELISA (for Progesterone Metabolites) |
| Linearity (R²) | >0.99 | Typically not reported, relies on standard curve |
| Accuracy (% Recovery) | 85-115% | 80-120% (Spike and recovery) |
| Precision (%CV) | ||
| - Intra-assay | <10% | <10% |
| - Inter-assay | <15% | <15% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 pg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Assay dependent, often near LOD |
| Specificity/Cross-reactivity | High (based on mass-to-charge ratio) | Variable, potential for cross-reactivity with other metabolites |
Experimental Protocols
LC-MS/MS Sample Preparation and Analysis
A typical experimental protocol for the analysis of 20α-DHP in serum using LC-MS/MS involves the following steps:
-
Sample Preparation:
-
Protein precipitation of serum samples using a solvent like acetonitrile.
-
Supernatant is collected and dried under a stream of nitrogen.
-
The dried extract is reconstituted in a suitable solvent (e.g., 50% methanol).
-
-
Chromatographic Separation:
-
Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for 20α-DHP and an internal standard.
-
ELISA Protocol
A general protocol for a competitive ELISA for progesterone metabolites is as follows:
-
Sample and Standard Preparation:
-
Samples and standards are diluted as required.
-
-
Assay Procedure:
-
Samples, standards, and a horseradish peroxidase (HRP) conjugate of the target antigen are added to a microplate pre-coated with a specific antibody.
-
During incubation, the free antigen in the sample competes with the HRP-conjugated antigen for binding to the antibody.
-
The plate is washed to remove unbound components.
-
-
Detection:
-
A substrate solution is added, which reacts with the HRP to produce a colorimetric signal.
-
The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
The absorbance is read using a microplate reader.
-
Alternative Analytical Standards
For researchers interested in a broader profiling of progesterone metabolism, a range of commercially available analytical standards for related metabolites can be utilized. These include:
-
Progesterone
-
17α-Hydroxyprogesterone
-
3α-Dihydroprogesterone
-
5α-Dihydroprogesterone
-
Allopregnanolone
-
Pregnanediol
The choice of standards will depend on the specific research question and the metabolic pathways of interest.
Progesterone Metabolism and Signaling Pathway
The following diagram illustrates the key steps in the metabolism of progesterone, highlighting the role of 20α-hydroxysteroid dehydrogenase (20α-HSD) in the conversion of progesterone to 20α-DHP.
Caption: Progesterone is converted to 20α-DHP by the enzyme 20α-HSD.
Experimental Workflow for Method Comparison
The logical workflow for comparing LC-MS/MS and ELISA for 20α-DHP analysis is depicted below.
Differential Metabolism of 20α- and 20β-Dihydropregnenolone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of two stereoisomers of dihydropregnenolone: 20α-dihydropregnenolone (20α-OH-PREG) and 20β-dihydropregnenolone (20β-OH-PREG). Understanding the differential metabolism of these neurosteroids is crucial for elucidating their distinct physiological roles and for the development of targeted therapeutics. This document summarizes available experimental data, details relevant enzymatic processes, and provides standardized protocols for further investigation.
Introduction
Pregnenolone, the precursor to all steroid hormones, undergoes extensive metabolism in various tissues, leading to a diverse array of biologically active molecules. Among these are the 20-hydroxylated derivatives, 20α- and 20β-dihydropregnenolone. These isomers, differing only in the spatial orientation of the hydroxyl group at the C20 position, exhibit distinct metabolic fates and, consequently, different physiological effects. This guide focuses on the enzymatic pathways that govern their transformation and provides a framework for their comparative analysis.
Comparative Metabolic Pathways
The metabolism of 20α- and 20β-dihydropregnenolone is primarily dictated by the substrate specificity of various hydroxysteroid dehydrogenases (HSDs). While direct comparative studies are limited, existing research on related compounds allows for the postulation of their primary metabolic routes.
20α-Dihydropregnenolone Metabolism:
The metabolism of 20α-dihydropregnenolone, and its close analogue 20α-dihydroprogesterone (20α-DHP), has been investigated in tissues such as the hypothalamus and pituitary. The primary metabolic transformations involve 5α-reduction and oxidation of the 3β-hydroxyl group.
A key enzyme in this pathway is 20α-hydroxysteroid dehydrogenase (20α-HSD) , which can catalyze the reversible conversion of 20-keto steroids to their 20α-hydroxy counterparts. In the case of 20α-dihydropregnenolone, further metabolism can occur, as demonstrated by the in vitro conversion of 20α-hydroxy-4-pregnen-3-one in rat hypothalamus and pituitary.[1] This study revealed the formation of 5α-reduced metabolites, namely 20α-hydroxy-5α-pregnan-3-one and 5α-pregnane-3α,20α-diol .[1] A minor conversion to progesterone was also observed.[1]
20β-Dihydropregnenolone Metabolism:
Information regarding the specific metabolic fate of 20β-dihydropregnenolone is less abundant in the current scientific literature. However, the existence of 20β-hydroxysteroid dehydrogenase (20β-HSD) suggests a parallel pathway to that of the 20α-isomer. This enzyme catalyzes the conversion of 20-keto steroids to their 20β-hydroxy forms. It is plausible that 20β-dihydropregnenolone can be oxidized back to pregnenolone or undergo further modifications by other steroid-metabolizing enzymes.
Quantitative Data Summary
Direct quantitative comparative data on the metabolism of 20α- and 20β-dihydropregnenolone is currently lacking in the literature. The following table summarizes the quantitative findings from an in vitro study on the metabolism of a related compound, 20α-hydroxy-4-pregnen-3-one, by rat pituitary and hypothalamus, which can serve as a proxy for understanding the potential metabolic conversion rates of 20α-dihydropregnenolone.
| Substrate | Tissue | Metabolite | Conversion Rate (% of initial substrate) |
| 20α-hydroxy-4-pregnen-3-one | Rat Pituitary | 20α-hydroxy-5α-pregnan-3-one | Variable, with a significant decrease at 1600h |
| 5α-pregnane-3α,20α-diol | Variable, with a significant decrease at 1600h | ||
| Progesterone | < 2% | ||
| Rat Hypothalamus | 20α-hydroxy-5α-pregnan-3-one | Fluctuating, high at 1600h, low at 1400h | |
| 5α-pregnane-3α,20α-diol | Fluctuating, high at 1600h, low at 1400h | ||
| Progesterone | < 2% |
Data adapted from a study on the in vitro conversion of 20α-hydroxy-4-pregnen-3-one.[1]
Experimental Protocols
To facilitate further comparative studies, this section outlines detailed methodologies for the analysis of 20α- and 20β-dihydropregnenolone metabolism. These protocols are based on established techniques for steroid analysis.
In Vitro Metabolism Assay
This protocol describes a general procedure for assessing the metabolism of the dihydropregnenolone isomers in a cell or tissue homogenate system.
Materials:
-
20α-dihydropregnenolone and 20β-dihydropregnenolone standards
-
Tissue of interest (e.g., liver, brain) or cultured cells
-
Homogenization buffer (e.g., phosphate buffer with protease inhibitors)
-
Cofactors (e.g., NADPH, NAD+)
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
Internal standards (e.g., deuterated steroid analogs)
Procedure:
-
Homogenate Preparation: Homogenize fresh or frozen tissue in ice-cold buffer. For cell cultures, lyse the cells using appropriate methods. Centrifuge to obtain the desired subcellular fraction (e.g., S9 fraction, microsomes).
-
Incubation: In a reaction tube, combine the tissue homogenate/cell lysate, a known concentration of the dihydropregnenolone isomer, and the necessary cofactors. Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of ethyl acetate). Add an internal standard. Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Sample Preparation for Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis or derivatize for GC-MS analysis.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
Conclusion
The differential metabolism of 20α- and 20β-dihydropregnenolone represents a critical area of neurosteroid research. While current knowledge points towards distinct metabolic pathways governed by stereospecific enzymes like 20α-HSD and 20β-HSD, a significant gap exists in direct comparative and quantitative data. The experimental protocols outlined in this guide provide a robust framework for future studies aimed at elucidating the precise metabolic fates of these isomers. Such research is essential for a comprehensive understanding of their physiological functions and for the rational design of novel therapeutic agents targeting neurosteroid signaling.
References
A Comparative Analysis of 20alpha-Dihydro Pregnenolone 3-Sulfate and Pregnenolone Sulfate: Unraveling the Nuances of Neurosteroid Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurophysiological effects of two endogenously produced neurosteroids: 20alpha-Dihydro Pregnenolone 3-Sulfate (20α-DHP-S) and Pregnenolone Sulfate (PS). While extensive research has elucidated the role of Pregnenolone Sulfate as a key modulator of central nervous system excitability, its 20-alpha-reduced counterpart remains a more enigmatic molecule. This document synthesizes the available experimental data to offer a comparative perspective, highlighting key differences in their presumed activities and underscoring areas ripe for future investigation.
Contrasting Effects on Key Neurotransmitter Receptors
Pregnenolone Sulfate is well-characterized as a potent modulator of both GABA-A and NMDA receptors, the primary inhibitory and excitatory neurotransmitter receptors in the brain, respectively. In contrast, the direct effects of 20alpha-Dihydro Pregnenolone 3-Sulfate on these receptors have not been extensively studied. However, based on the known activity of its parent compound, 20alpha-Dihydroprogesterone (20α-DHP), and the general principles of neurosteroid sulfation, we can infer its likely modulatory profile.
Pregnenolone Sulfate (PS): A Bimodal Modulator
-
GABA-A Receptors: Pregnenolone Sulfate acts as a negative allosteric modulator of GABA-A receptors.[1][2] This means it binds to a site on the receptor distinct from the GABA binding site and reduces the receptor's response to GABA, thereby decreasing inhibitory neurotransmission. This action is thought to contribute to the pro-convulsant and anxiogenic effects observed in some preclinical models.
-
NMDA Receptors: Conversely, Pregnenolone Sulfate is a positive allosteric modulator of NMDA receptors. By enhancing the activity of these glutamate-gated ion channels, it promotes excitatory neurotransmission. This is linked to its observed enhancement of learning and memory.
20alpha-Dihydro Pregnenolone 3-Sulfate (20α-DHP-S): An Inferred Profile
Direct experimental evidence for the effects of 20α-DHP-S is scarce. However, we can extrapolate its potential actions based on its structure:
-
20alpha-Dihydroprogesterone (20α-DHP): The non-sulfated precursor, 20α-DHP, is a metabolite of progesterone and is known to have significantly lower affinity for the progesterone receptor and is a much less potent progestogen compared to progesterone itself.[3]
-
Impact of Sulfation: Sulfation is a key metabolic step in the brain that can dramatically alter the biological activity of neurosteroids. Generally, sulfation decreases the ability of steroids to interact with intracellular steroid hormone receptors and increases their water solubility. For many neurosteroids, sulfation confers activity at ion channels. Given that Pregnenolone is rendered a potent GABA-A receptor antagonist and NMDA receptor potentiator by sulfation, it is plausible that sulfation of 20α-DHP could also induce or enhance its activity at these receptors. The precise nature of this modulation, whether positive or negative, remains to be experimentally determined.
Quantitative Comparison of Receptor Modulation
The following table summarizes the available quantitative data for Pregnenolone Sulfate's effects on GABA-A and NMDA receptors. Data for 20alpha-Dihydro Pregnenolone 3-Sulfate is currently unavailable and represents a critical knowledge gap.
| Neurosteroid | Receptor Target | Effect | Potency (IC50/EC50) | Efficacy |
| Pregnenolone Sulfate | GABA-A | Negative Allosteric Modulator | Micromolar range | Varies by subunit composition |
| NMDA | Positive Allosteric Modulator | Micromolar range | Varies by subunit composition | |
| 20alpha-Dihydro Pregnenolone 3-Sulfate | GABA-A | Undetermined | Not Available | Not Available |
| NMDA | Undetermined | Not Available | Not Available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to study these neurosteroids, the following diagrams are provided.
Caption: Signaling pathways of Pregnenolone Sulfate at GABA-A and NMDA receptors.
References
Comparative Bioactivity of (3β,20S)- and (3β,20R)-Pregn-5-ene-3,20-diol: A Review of Available Data
A direct comparative analysis of the bioactivity of the stereoisomers (3β,20S)-Pregn-5-ene-3,20-diol and (3β,20R)-Pregn-5-ene-3,20-diol, particularly concerning their interaction with Liver X Receptors (LXR) and Small Heterodimer Partner (SHP), is limited in publicly available scientific literature. While the significance of stereochemistry in the biological activity of steroids is well-established, specific experimental data quantifying the differential effects of these two epimers on key metabolic and inflammatory pathways remains scarce.
This guide synthesizes the available information on related compounds and outlines the experimental approaches that would be necessary to definitively characterize and compare the bioactivities of these two molecules.
Theoretical Framework: LXR and SHP in Metabolism and Inflammation
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Upon activation by endogenous oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), lipogenesis (e.g., SREBP-1c), and the suppression of inflammatory responses.
Small Heterodimer Partner (SHP) is an atypical nuclear receptor that lacks a DNA-binding domain. It functions primarily as a transcriptional co-repressor of other nuclear receptors, including LXR, by inhibiting their transcriptional activity. The interplay between LXR and SHP is crucial for maintaining metabolic balance.
Postulated Signaling Pathway
The anticipated signaling pathway through which a pregnane-diol might exert its effects via LXR and subsequently influence SHP and downstream targets is depicted below. Activation of LXR would lead to the expression of its target genes, and potentially influence the expression of SHP as part of a feedback loop.
Unveiling the Potency of 20alpha-DHP Sulfate at GABA-A Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the relative potency of the neurosteroid 20alpha-DHP sulfate at GABA-A receptors. This document synthesizes available experimental data to benchmark its activity against other key sulfated neurosteroids, offering insights into its potential as a modulator of inhibitory neurotransmission.
While specific quantitative data on the inhibitory potency (IC50) of 20alpha-DHP (20α-hydroxy-5α-pregnan-3-one) sulfate at GABA-A receptors is not prominently available in the current body of literature, we can infer its relative potency by comparing it with structurally similar and well-characterized sulfated neurosteroids. This guide focuses on the inhibitory effects of pregnenolone sulfate (PS) and dehydroepiandrosterone sulfate (DHEAS), which are known negative allosteric modulators of the GABA-A receptor.
Comparative Potency of Sulfated Neurosteroids
The inhibitory effects of sulfated neurosteroids on GABA-A receptors are typically quantified by their IC50 values, which represent the concentration of the steroid required to inhibit 50% of the GABA-induced current. The following table summarizes the reported IC50 values for pregnenolone sulfate and DHEAS, providing a benchmark for the expected potency of other sulfated neurosteroids like 20alpha-DHP sulfate.
| Neurosteroid | Receptor Subunit Composition | Experimental System | IC50 (µM) | Reference |
| Pregnenolone Sulfate (PS) | α1β2γ2L | Xenopus oocytes | Varies with GABA concentration (more potent at higher GABA concentrations) | [1] |
| Dehydroepiandrosterone Sulfate (DHEAS) | Not specified | Cultured neurons from ventral mesencephalon | 13 ± 3 | [2] |
| Dehydroepiandrosterone Sulfate (DHEAS) | α1β1γ2S | HEK293 cells | Not explicitly stated, but inhibition is dose-dependent | [3] |
It is important to note that the potency of these compounds can be influenced by the specific subunit composition of the GABA-A receptor and the concentration of GABA used in the assay.[1]
Mechanism of Action: Allosteric Inhibition
Sulfated neurosteroids act as negative allosteric modulators of GABA-A receptors.[2] This means they bind to a site on the receptor that is distinct from the GABA binding site and, in doing so, reduce the receptor's response to GABA. The mechanism can involve a noncompetitive block of the channel or an enhancement of receptor desensitization.[1][3]
Experimental Protocols: Assessing Neurosteroid Potency
The inhibitory potency of sulfated neurosteroids on GABA-A receptors is commonly determined using electrophysiological techniques, such as two-electrode voltage-clamp (TEVC) recordings in Xenopus laevis oocytes expressing specific GABA-A receptor subunits.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This method allows for the precise measurement of ion channel activity in response to the application of neurotransmitters and modulators.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L) is microinjected into the oocytes.[4]
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression in the cell membrane.[5]
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte.[4][6] One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (typically -40 mV to -80 mV).[6][7]
-
The oocyte is first perfused with a solution containing a known concentration of GABA to elicit a baseline current.
-
Once a stable baseline is achieved, GABA is co-applied with varying concentrations of the neurosteroid being tested.
-
The inhibition of the GABA-induced current by the neurosteroid is measured.
3. Data Analysis:
-
The percentage of inhibition is calculated for each neurosteroid concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the neurosteroid concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Conclusion
While the precise inhibitory potency of 20alpha-DHP sulfate at GABA-A receptors remains to be definitively established in the literature, its structural similarity to other sulfated neurosteroids suggests it likely functions as a negative allosteric modulator. The comparative data for pregnenolone sulfate and DHEAS indicate that sulfated neurosteroids typically exhibit inhibitory activity in the micromolar range. The detailed experimental protocol provided herein offers a robust framework for future studies aimed at quantifying the specific potency of 20alpha-DHP sulfate and other novel neurosteroid compounds, thereby advancing our understanding of their physiological roles and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the GABAA Receptor by Sulfated Neurosteroids: A Mechanistic Comparison Study between Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Safety Operating Guide
Proper Disposal of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the proper disposal of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Core Disposal Protocol
The disposal of any laboratory chemical hinges on its hazard classification. Based on available safety data for the closely related compound, pregnenolone sulfate sodium salt, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1]. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office to confirm this classification and follow their specific protocols.
Pre-Disposal Checklist:
-
Consult Safety Data Sheet (SDS): Always review the SDS for the specific chemical you are using. For a similar compound, pregnenolone sulfate sodium salt, the SDS indicates no specific hazards[1].
-
Institutional Guidelines: Verify your organization's policies for non-hazardous chemical waste disposal.
-
Waste Segregation: Do not mix this compound with other chemical waste streams, especially hazardous materials[2].
Step-by-Step Disposal Procedure:
-
Hazard Confirmation: Contact your institution's EHS or a designated safety officer to confirm that this compound is considered non-hazardous waste.
-
Container Preparation:
-
Ensure the original container is completely empty.
-
If the original container is not used for disposal, select a new, clean, and compatible container.
-
Securely seal the container.
-
-
Labeling:
-
Clearly label the container with the full chemical name: "this compound."
-
Indicate that it is "Non-Hazardous Waste for Disposal."
-
-
Final Disposal:
-
For small quantities of the solid material in a securely sealed and labeled container, disposal in the regular laboratory trash is generally acceptable for non-hazardous waste[3][4].
-
Crucially, always alert facility maintenance staff when chemical waste of any kind is being disposed of in the regular trash to prevent accidental exposure [4].
-
Important Note: Never dispose of this chemical down the drain unless explicitly permitted by your institution's EHS office and local regulations[3][4].
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound were found in the available literature. Disposal quantities should align with your institution's guidelines for non-hazardous solid waste.
| Parameter | Value | Source |
| Hazard Classification | Not Classified as Hazardous | [1] |
| Recommended Disposal Method | Regular Trash (pending institutional approval) | [3][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt. The following procedures are based on established laboratory safety protocols and information from similar sulfated steroid compounds to ensure a safe research environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is recommended. The following personal protective equipment (PPE) and handling procedures should be considered mandatory to minimize exposure and ensure laboratory safety.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential chemical exposure.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Component | Standard and Purpose |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[2] For prolonged handling, consider double-gloving. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Protects against splashes and airborne particles.[2] A face shield should be worn in addition to goggles when there is a high risk of splashing.[1] |
| Body Protection | Laboratory Coat | Provides a barrier against spills and contamination.[1][3] |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for minimizing risk. The following steps outline the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The recommended storage temperature for similar compounds is often refrigerated (4°C).[4]
2. Preparation and Weighing (to be performed in a certified chemical fume hood):
-
Don the appropriate PPE as outlined in the table above and the workflow diagram below.
-
To minimize the generation of dust, handle the solid compound with care.
-
Use a dedicated, clean spatula and weighing vessel.
-
After weighing, securely close the primary container.
-
Clean the weighing area and spatula thoroughly.
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Solid Waste: Dispose of unused solid this compound in a designated hazardous chemical waste container.
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[5]
Experimental Workflow and Safety Protocols
The following diagrams illustrate the necessary procedural steps for donning and doffing PPE. Adherence to these workflows is mandatory to prevent contamination and ensure personal safety.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
